molecular formula C11H7NO5 B2730989 4-Hydroxyquinoline-3,6-dicarboxylic acid CAS No. 1018060-59-7

4-Hydroxyquinoline-3,6-dicarboxylic acid

Cat. No.: B2730989
CAS No.: 1018060-59-7
M. Wt: 233.179
InChI Key: RRVYECNSCSEVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyquinoline-3,6-dicarboxylic acid is an organic compound with the molecular formula C11H7NO5 and a molecular weight of 233.18 g/mol . It is supplied as a high-purity solid for research applications and should be stored in a dry, sealed environment . As a functionalized quinoline, it serves as a valuable building block in medicinal chemistry and chemical synthesis. The 4-hydroxyquinoline scaffold is known for its diverse pharmacological activities and is a key structure in various bioactive molecules . For instance, similar 4-hydroxyquinoline derivatives have been investigated for their cytotoxic effects and selective toxicity towards multidrug-resistant cancer cell lines . Other derivatives, such as 3-carboxyl-substituted 4-hydroxyquinolines, are recognized as important precursors in the development of antibacterial agents . The presence of multiple functional groups, including the hydroxy moiety and two carboxylic acids, makes this compound a versatile intermediate for further chemical modifications, such as the synthesis of novel lactones or other complex heterocyclic systems . Researchers can utilize this compound to develop new substances for biological evaluation. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-quinoline-3,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-9-6-3-5(10(14)15)1-2-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVYECNSCSEVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-hydroxyquinoline-3,6-dicarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and functional characteristics of 4-hydroxyquinoline-3,6-dicarboxylic acid , a critical scaffold in medicinal chemistry known for its utility in hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition.

Core Identity & Physicochemical Profile

This compound represents a "privileged scaffold" in drug discovery, specifically within the class of nitrogen heterocycles used to modulate oxygen sensing pathways.

ParameterSpecification
Chemical Name 4-Hydroxyquinoline-3,6-dicarboxylic acid
CAS Number 1018060-59-7
Molecular Formula

Molecular Weight 233.18 g/mol
Appearance Off-white to tan solid
Solubility Soluble in DMSO (>50 mg/mL), DMF, and aqueous base (NaOH,

); sparingly soluble in water; insoluble in non-polar solvents (hexane,

).[1]
Melting Point >300°C (Decomposition)
pKa (Predicted)

(6-COOH),

(3-COOH),

(4-OH/NH)
Synthetic Methodology

The most robust synthesis route utilizes the Gould-Jacobs reaction , a self-validating protocol that constructs the quinoline core from aniline precursors. This method is preferred for its scalability and regioselectivity.

Reaction Scheme
  • Condensation: 4-Aminoisophthalic acid reacts with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate.

  • Cyclization: Thermal cyclization in a high-boiling solvent (Dowtherm A or Diphenyl ether) closes the ring to form the quinoline ester.

  • Hydrolysis: Saponification of the ester groups yields the final dicarboxylic acid.

Step-by-Step Protocol

Step 1: Enamine Formation

  • Charge a round-bottom flask with 4-aminoisophthalic acid (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).

  • Add ethanol (5 mL/g) and heat to reflux for 2–4 hours.

  • Monitor via TLC (Hexane:EtOAc 1:1). The starting amine spot will disappear, replaced by a less polar enamine spot.

  • Cool to RT. The intermediate often precipitates; if not, concentrate in vacuo.

Step 2: Thermal Cyclization (Critical Step)

  • Heat diphenyl ether (10 mL/g) to 250°C in a flask equipped with a Dean-Stark trap (to remove ethanol generated).

  • Slowly add the enamine intermediate to the hot solvent. Caution: Rapid ethanol evolution will occur.

  • Maintain temperature at 240–250°C for 45–60 minutes.

  • Cool the mixture to ~80°C and dilute with an equal volume of hexane or ethanol to precipitate the crude quinoline ester.

  • Filter and wash the solid with hexane to remove residual diphenyl ether.

Step 3: Hydrolysis

  • Suspend the ester in 2M NaOH (5 equiv).

  • Reflux for 4 hours until the solution becomes clear (indicating ester cleavage).

  • Cool to RT and carefully acidify to pH 2–3 with 6M HCl.

  • Collect the precipitated 4-hydroxyquinoline-3,6-dicarboxylic acid by filtration.[2]

  • Recrystallize from DMF/Water or glacial acetic acid for high purity (>98%).

Structural Characterization

Confirming the identity of the 3,6-isomer is critical to distinguish it from the common 3-carboxylic acid derivatives.

Predicted


H NMR (DMSO-

, 400 MHz):
  • 
     12.5–13.0 ppm (br s, 2H):  Carboxylic acid protons (-COOH).
    
  • 
     8.7–8.9 ppm (s, 1H):  H-2 proton. This sharp singlet is diagnostic of the 3-substituted quinoline core.
    
  • 
     8.6 ppm (d, J = 2.0 Hz, 1H):  H-5 proton (meta coupling to H-7).
    
  • 
     8.2 ppm (dd, J = 8.8, 2.0 Hz, 1H):  H-7 proton.
    
  • 
     7.7 ppm (d, J = 8.8 Hz, 1H):  H-8 proton.
    

Mass Spectrometry (ESI-):

  • [M-H]⁻: 232.1 m/z (Base peak).

  • Fragmentation: Loss of

    
     (44 Da) typically observed at higher collision energies.
    
Biological Application: HIF Prolyl Hydroxylase Inhibition

This molecule functions as a competitive inhibitor of HIF Prolyl Hydroxylase Domain (PHD) enzymes.

Mechanism of Action

PHD enzymes require 2-oxoglutarate (2-OG) and Iron(II) as cofactors to hydroxylate HIF-1


, marking it for degradation.
  • Bidentate Chelation: The 4-hydroxy and 3-carboxylate groups form a bidentate chelate with the active site

    
    .
    
  • 2-OG Mimicry: The dicarboxylic acid motif mimics the 2-oxoglutarate substrate, blocking the catalytic pocket.

  • Result: Stabilization of HIF-1

    
    , leading to the upregulation of erythropoietin (EPO) and VEGF.
    
Pathway Diagram

HIF_Pathway Compound 4-Hydroxyquinoline- 3,6-dicarboxylic acid PHD PHD Enzyme (Fe2+ / 2-OG dependent) Compound->PHD Inhibits (Competitive) HIF_OH HIF-1α-OH (Hydroxylated) PHD->HIF_OH Hydroxylates HIF HIF-1α (Stabilized) PHD->HIF Inhibition leads to VHL VHL Complex HIF_OH->VHL Binds HIF->HIF_OH Normal O2 Genes Target Genes: EPO, VEGF, GLUT1 HIF->Genes Translocates & Activates Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination

Caption: Mechanism of HIF stabilization via PHD inhibition by 4-hydroxyquinoline-3,6-dicarboxylic acid.

References
  • PubChem. 4-Hydroxyquinoline-3,6-dicarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Nangia, A. et al. Synthesis of 4-Hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs Reaction.Journal of Chemical Research, 2004. [Link]

  • Schofield, C.J. et al. The role of 2-oxoglutarate oxygenases in hypoxia sensing.Biochemical Society Transactions, 2019. [Link]

  • Ivan, M. et al.HIF

    
     targeted for VHL-mediated destruction by proline hydroxylation: Implications for drug discovery.Science, 2001. [Link]
    

Sources

An In-depth Technical Guide on the Safe Handling of 4-hydroxyquinoline-3,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Identification and Inferred Properties

Chemical Name: 4-hydroxyquinoline-3,6-dicarboxylic acid CAS Number: 1018060-59-7[1]

Structural Analogs Used for Hazard Assessment:

  • 4-Hydroxyquinoline[2][3][4]

  • 4-Hydroxyquinoline-3-carboxylic acid[5]

  • 4-Hydroxyquinoline-2-carboxylic acid[6]

  • Chelidamic Acid (1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid)

  • 4-Hydroxyquinoline-3,8-dicarboxylic acid[7]

Inferred Physicochemical Properties:

PropertyInferred Value/ObservationSource of Inference
Physical State Solid, likely a powder.Based on analogs like 4-Hydroxyquinoline-3-carboxylic acid and 4-Hydroxyquinoline-2-carboxylic acid.[6]
Molecular Formula C11H7NO5BLD Pharm[1]
Molecular Weight 233.18 g/mol PubChem[7]
Melting Point Likely high, with decomposition. 4-Hydroxyquinoline-3-carboxylic acid has a melting point of 268-273 °C.Based on 4-Hydroxyquinoline-3-carboxylic acid.
Solubility Likely soluble in organic solvents like DMSO and DMF. Water solubility may be limited but is expected to increase in basic solutions.Based on 4-Hydroxyquinoline.[4]
Section 2: Hazard Identification and Risk Assessment

Given the absence of specific toxicological data, 4-hydroxyquinoline-3,6-dicarboxylic acid must be treated as a hazardous substance.[8] The risk assessment process for a novel chemical involves hazard identification, exposure assessment, and risk characterization.[9][10]

Potential Health Hazards (Inferred from Analogs):

  • Acute Oral Toxicity: 4-Hydroxyquinoline-3-carboxylic acid is classified as Acute Toxicity 4 (Oral), indicating it may be harmful if swallowed.

  • Skin Irritation: Structurally similar compounds like 4-hydroxyquinoline and chelidamic acid are known to cause skin irritation.[3]

  • Serious Eye Irritation: These analogs are also documented to cause serious eye irritation.[3][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][6]

GHS Hazard Classifications (Predicted):

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3WarningH335: May cause respiratory irritation
Section 3: Experimental Protocols for Safe Handling

Adherence to prudent laboratory practices is paramount when working with a compound of unknown toxicity.[11]

3.1 Personal Protective Equipment (PPE)

A comprehensive hazard assessment of the specific laboratory work area is required to select appropriate PPE.[11]

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles are mandatory.[8] A face shield should be used if there is a significant splash hazard.

  • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.[8] No single glove material offers universal protection, so it is crucial to select gloves based on the specific solvents being used.[11]

  • Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][12]

3.2 Engineering Controls

  • Ventilation: A properly functioning chemical fume hood is the most critical engineering control to minimize inhalation exposure.[12]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

3.3 Handling and Storage

  • General Handling: Avoid creating dust when handling the solid material.[5] Do not allow the chemical to come into contact with skin.[11] Use a tray when transporting chemicals to contain potential spills.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[2][8] The container must be tightly closed and clearly labeled with the chemical name and any appropriate hazard pictograms.[8][13] Store in secondary containment.[8]

Section 4: Emergency Procedures

Familiarity with emergency response protocols is essential for all laboratory personnel.[14][15]

4.1 First-Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[14][16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14][16] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[8]

4.2 Spill Response

The response to a chemical spill depends on its size and the immediate hazards it presents.

  • Minor Spill: Alert personnel in the immediate area.[15] Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[15] Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[5]

  • Major Spill: Immediately evacuate the area and alert others.[14][15][17] If the substance is flammable, turn off all ignition sources.[15] Close the doors to the affected area and contact the institution's emergency response team.[14][17] Remain at a safe distance to provide information to emergency responders.[16]

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with institutional and local regulations. Do not dispose of this chemical down the drain or in the general trash.[13] All waste, including contaminated absorbent materials from spills, must be collected in a properly labeled, sealed container for hazardous waste disposal.[13]

Section 6: Visualization of Safety Protocols

Diagram 1: Risk Assessment Workflow for Novel Chemicals

G Risk Assessment for 4-hydroxyquinoline-3,6-dicarboxylic acid A Start: New Compound Synthesis/Acquisition B Hazard Identification (Literature search for compound & analogs) A->B C Data Available? B->C D Use Analog Data (e.g., 4-Hydroxyquinoline) Assume High Hazard C->D No E Exposure Assessment (Review protocols, quantities, duration) C->E Yes D->E F Risk Characterization (Combine Hazard & Exposure) E->F G Implement Control Measures (PPE, Fume Hood, SOPs) F->G H Proceed with Experiment G->H

Caption: A workflow for assessing the risks of a novel chemical.

Diagram 2: Emergency Response to Chemical Exposure

G Emergency Response to Chemical Exposure A Exposure Occurs (Skin/Eye Contact, Inhalation) B Remove from Exposure (Move to fresh air, use shower/eyewash) A->B C Alert Others & Call for Help (Supervisor, Emergency Services) A->C D Administer First Aid (Flush for 15 min, remove contaminated clothing) B->D E Seek Professional Medical Attention D->E F Report Incident (Submit official report) E->F

Caption: Steps for responding to a chemical exposure incident.

References

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • Brown University. (n.d.). Laboratory Emergency Guidance. Environmental Health and Safety.
  • Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • The University of Western Australia. (2024). Laboratory emergency response procedures. Safety.
  • Government of Canada. (2025). Risk assessment of chemical substances.
  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Occupational Hygiene. (n.d.). A Practical Guide to Chemical Risk Assessment.
  • Health and Safety Authority. (n.d.). Risk Assessment.
  • ChemSafetyPro.COM. (2016, May 17). Chemical Risk Assessment: Overview and Examples.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Quinolin-4-ol.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • TSS. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.
  • PubChem. (n.d.). 4-Hydroxyquinoline-3,8-dicarboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%.
  • ChemicalBook. (2025). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID - Safety Data Sheet.
  • BLD Pharm. (n.d.). 1018060-59-7|4-Hydroxyquinoline-3,6-dicarboxylic acid.
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • Cayman Chemical. (n.d.). 4-Hydroxyquinoline.

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Methodological & Application

Synthesis of 4-Hydroxyquinoline-3,6-dicarboxylic Acid via Gould-Jacobs Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the robust and versatile Gould-Jacobs reaction.[1][2] The quinoline core is a privileged structure found in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[3][4] This document offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and expert insights into experimental choices and potential troubleshooting. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high-quality results for researchers in organic synthesis and drug discovery.

Introduction

The 4-hydroxyquinoline-3-carboxylic acid motif and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities.[4] Specifically, the introduction of a second carboxylic acid group at the 6-position can modulate the compound's physicochemical properties and biological targets. The Gould-Jacobs reaction is a classical and highly effective method for the construction of the 4-hydroxyquinoline core.[1][3] The reaction sequence typically involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization and subsequent saponification.[1][2] This application note details the synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid, a key intermediate for the development of novel therapeutics.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:

  • Condensation: The synthesis initiates with the nucleophilic addition of the amino group of 4-aminobenzoic acid to diethyl ethoxymethylenemalonate (DEEM).[1][5] This is followed by the elimination of ethanol to form the diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate intermediate.[1]

  • Thermal Cyclization: This critical step requires high temperatures, typically achieved in a high-boiling solvent like diphenyl ether, to facilitate an intramolecular 6-electron electrocyclization.[2][3] This cyclization forms the quinoline ring system.

  • Saponification: The resulting diethyl 4-hydroxyquinoline-3,6-dicarboxylate is then hydrolyzed using a strong base, such as sodium hydroxide, to convert the two ester groups into their corresponding carboxylates.[1][6]

  • Acidification: Finally, acidification of the reaction mixture protonates the carboxylate groups, precipitating the desired 4-hydroxyquinoline-3,6-dicarboxylic acid product.

Experimental Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Acidification A 4-Aminobenzoic Acid + Diethyl Ethoxymethylenemalonate B Heat (120-130°C) A->B Reaction C Intermediate: Diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate B->C Formation D Intermediate in Diphenyl Ether C->D E Heat (250°C) D->E Reflux F Cyclized Intermediate: Diethyl 4-hydroxyquinoline-3,6-dicarboxylate E->F Formation G Cyclized Intermediate F->G H 1. NaOH (aq), Reflux 2. HCl (aq) G->H Hydrolysis I Final Product: 4-Hydroxyquinoline-3,6-dicarboxylic acid H->I Precipitation

Caption: Experimental workflow for the synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
4-Aminobenzoic acidC₇H₇NO₂137.14≥99%Sigma-Aldrich-
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23≥98%Sigma-Aldrich[7]
Diphenyl etherC₁₂H₁₀O170.21≥99%Sigma-AldrichHigh-boiling solvent
Sodium hydroxide (NaOH)NaOH40.00≥98%Fisher Scientific-
Hydrochloric acid (HCl)HCl36.4637% (w/w)VWRConcentrated
Ethanol (EtOH)C₂H₅OH46.0795%Fisher ScientificFor recrystallization
n-HexaneC₆H₁₄86.18≥95%Sigma-AldrichFor washing
Step 1: Condensation to form Diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the reaction mixture in an oil bath at 120-130°C for 1.5 hours with constant stirring.[5] The mixture will become a homogenous melt and then solidify upon cooling.

  • Allow the flask to cool to room temperature. The resulting solid is the crude intermediate, diethyl 2-(((4-carboxyphenyl)amino)methylene)malonate, which can be used in the next step without further purification.

Expert Insight: The direct use of the crude intermediate is often sufficient for the subsequent cyclization step. Purification at this stage can lead to product loss. Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm the consumption of the starting materials.

Step 2: Thermal Cyclization to Diethyl 4-hydroxyquinoline-3,6-dicarboxylate
  • To the flask containing the crude intermediate, add diphenyl ether (100 mL).

  • Heat the mixture to a vigorous reflux (approximately 250°C) using a heating mantle.[2] Maintain the reflux for 30-45 minutes. The solution will turn dark.

  • Remove the heat source and allow the reaction mixture to cool to room temperature. The cyclized product will precipitate out of the solution.

  • Add n-hexane (100 mL) to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with n-hexane (2 x 50 mL) to remove the diphenyl ether.

  • Dry the collected solid in a vacuum oven at 60°C.

Expert Insight: Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for the electrocyclization.[3] The addition of a non-polar solvent like n-hexane is crucial for efficient product precipitation and removal of the high-boiling solvent.

Step 3: Saponification and Acidification to 4-Hydroxyquinoline-3,6-dicarboxylic acid
  • Suspend the dried diethyl 4-hydroxyquinoline-3,6-dicarboxylate in a 10% (w/v) aqueous solution of sodium hydroxide (150 mL) in a 500 mL round-bottom flask.

  • Heat the mixture to reflux for 2 hours with vigorous stirring.[6] The solid should dissolve as the saponification proceeds.

  • After reflux, cool the reaction mixture to room temperature in an ice bath.

  • Slowly acidify the cooled solution to a pH of 2-3 by adding concentrated hydrochloric acid dropwise with constant stirring. The final product will precipitate as a solid.

  • Collect the precipitated 4-hydroxyquinoline-3,6-dicarboxylic acid by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Dry the final product in a vacuum oven at 80°C to a constant weight.

Expert Insight: Complete saponification is critical for achieving a high yield of the final dicarboxylic acid. Monitoring the reaction by TLC can confirm the disappearance of the starting diester. The acidification step should be performed slowly and with efficient cooling to control the exotherm and obtain a filterable precipitate.

Characterization and Data Analysis

The identity and purity of the synthesized 4-hydroxyquinoline-3,6-dicarboxylic acid should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR (DMSO-d₆)Aromatic protons in the range of δ 7.5-8.5 ppm, a singlet for the proton at C2 around δ 8.9 ppm, and broad singlets for the carboxylic acid and hydroxyl protons.
¹³C NMR (DMSO-d₆)Resonances corresponding to the quinoline core, two carboxyl carbons, and the hydroxyl-bearing carbon.
Mass Spectrometry (ESI-)A molecular ion peak corresponding to the [M-H]⁻ of C₁₁H₇NO₅.
Melting Point A sharp melting point is indicative of high purity.
Purity (HPLC) >95% purity as determined by High-Performance Liquid Chromatography.

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_mechanism Reaction Mechanism Reactants Aniline Derivative + Diethyl Ethoxymethylenemalonate Intermediate1 Nucleophilic Addition/ Elimination Reactants->Intermediate1 Step 1 Intermediate2 Anilinomethylenemalonate Intermediate Intermediate1->Intermediate2 Cyclization Thermal 6π-Electrocyclization Intermediate2->Cyclization Step 2 Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Saponification Base-mediated Hydrolysis Intermediate3->Saponification Step 3 Product 4-Hydroxyquinoline-3,6-dicarboxylic Acid Saponification->Product

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure reagents are of high purity.
Low yield in Step 2 Insufficient temperature for cyclization.Ensure the reaction reaches a vigorous reflux of diphenyl ether (approx. 250°C). Use a high-temperature thermometer to monitor.
Product is oily/gummy in Step 2 Incomplete removal of diphenyl ether.Wash the precipitate thoroughly with a larger volume of n-hexane. Triturate the oily product with fresh n-hexane.
Incomplete saponification in Step 3 Insufficient base or reaction time.Increase the concentration of NaOH solution or prolong the reflux time. Monitor by TLC.
Product does not precipitate upon acidification Product is too soluble in the acidic solution.Cool the solution in an ice bath for a longer period. If necessary, partially evaporate the solvent under reduced pressure.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • High Temperatures: The thermal cyclization step involves very high temperatures. Use appropriate heating equipment (heating mantle) and exercise caution to avoid thermal burns.

  • Chemical Hazards:

    • Diethyl ethoxymethylenemalonate: Can cause skin and eye irritation.[8]

    • Diphenyl ether: Can cause irritation upon contact or inhalation.

    • Sodium hydroxide and Hydrochloric acid: Are corrosive. Handle with extreme care to avoid contact with skin and eyes.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective route for the synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid. By following the detailed protocol and understanding the key experimental parameters outlined in this application note, researchers can successfully synthesize this valuable compound for further applications in drug discovery and development. The insights into the reaction mechanism and troubleshooting tips will aid in achieving high yields and purity.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved February 15, 2026, from [Link]

  • Who we serve. (2013, March 13). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 15, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved February 15, 2026, from [Link]

  • MDPI. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved February 15, 2026, from [Link]

  • LookChem. (n.d.). Cas 87-13-8,Diethyl ethoxymethylenemalonate. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Protocols for functionalizing 4-hydroxyquinoline-3,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo- and Regioselective Functionalization of 4-Hydroxyquinoline-3,6-dicarboxylic Acid

Introduction & Strategic Analysis

The 4-hydroxyquinoline-3,6-dicarboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for HIF prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs), broad-spectrum antibiotics (fluoroquinolone precursors), and antiviral agents.

However, functionalizing this molecule presents a distinct challenge: Regioselectivity . The molecule contains three reactive centers with disparate electronic and steric environments:

  • C3-Carboxylate: Sterically congested and electronically deactivated by an intramolecular hydrogen bond with the 4-oxo/hydroxy group. It behaves as a vinylogous

    
    -keto acid derivative.
    
  • C6-Carboxylate: A typical aromatic carboxylic acid, electronically accessible and sterically unencumbered.

  • C4-Position (OH/Oxo): Capable of tautomerization; serves as a gateway for

    
     substitutions via conversion to a chloride.
    

This guide provides a validated workflow to independently functionalize these sites, avoiding common pitfalls such as thermal decarboxylation at C3 or solubility-induced aggregation.

Functionalization Decision Tree

The following logic map illustrates the critical decision points for selective functionalization.

FunctionalizationMap Start Diethyl 4-hydroxyquinoline- 3,6-dicarboxylate (1) PathA Path A: C6-Selective Functionalization Start->PathA Steric Control PathB Path B: C4-Diversification (Cl-Gateway) Start->PathB Activation PathC Path C: C3-Amidation Start->PathC Aminolysis MonoAcid Intermediate 2: 6-COOH / 3-COOEt PathA->MonoAcid Mild Hydrolysis (NaOH, 25°C) Chloro Intermediate 3: 4-Chloro-diester PathB->Chloro POCl3, 80°C AmideC3 Product C: 3-Carboxamide PathC->AmideC3 R-NH2, 120°C (Direct Aminolysis) MonoAcid->PathB Protect C6 first! AmideC6 Product A: 6-Amide / 3-COOEt MonoAcid->AmideC6 HATU/Amine SubC4 Product B: 4-Amino/Alkoxy Chloro->SubC4 SnAr Displacement

Figure 1: Strategic workflow for orthogonal functionalization. Note that C6 is the most accessible site, while C3 requires forcing conditions or prior activation.

Detailed Experimental Protocols

Protocol 1: Scaffold Synthesis (Gould-Jacobs Cyclization)

Target: Diethyl 4-hydroxyquinoline-3,6-dicarboxylate (1)

While often commercially available, in-house synthesis ensures purity, which is critical for subsequent regioselectivity.

Reagents:

  • Benzocaine (Ethyl 4-aminobenzoate)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (Dowtherm A substitute)

Step-by-Step:

  • Condensation: Mix Ethyl 4-aminobenzoate (1.0 eq) and EMME (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol will evolve; use a Dean-Stark trap or open vessel with ventilation.

    • QC Check: TLC (Hexane/EtOAc 1:1) should show disappearance of aniline. Product is the enamine intermediate.[1]

  • Cyclization: Add Diphenyl ether (10 mL/g of substrate) to the enamine. Heat rapidly to 250°C (reflux). Maintain for 45-60 minutes.

    • Mechanism:[2][3][4][5][6][7][8] Thermal electrocyclic ring closure followed by elimination of ethanol.

  • Workup: Cool to room temperature. Dilute with Hexane (equal volume). The product precipitates as a off-white/beige solid. Filter and wash extensively with Hexane to remove diphenyl ether.

    • Yield: Typically 75-85%.

Protocol 2: Regioselective Hydrolysis (Differentiation of C3 vs. C6)

Target: 3-(Ethoxycarbonyl)-4-hydroxyquinoline-6-carboxylic acid (2)

Rationale: The C3-ester is electronically deactivated by the intramolecular hydrogen bond with the 4-oxo group and is sterically shielded. The C6-ester behaves as a standard benzoate and hydrolyzes significantly faster.

Procedure:

  • Suspend Diester (1) (1.0 eq) in Ethanol/Water (4:1 v/v).

  • Add NaOH (1.05 eq, 1M aqueous solution) dropwise over 30 minutes at 20°C .

    • Critical: Do NOT heat. Heating >50°C promotes hydrolysis of the C3-ester and subsequent decarboxylation.

  • Stir at room temperature for 12–16 hours. Monitor by HPLC or LC-MS (Target Mass: M-28 from starting material).

  • Workup: Acidify carefully with 1M HCl to pH 3-4. The mono-acid (2) will precipitate. Filter, wash with water, and dry under vacuum.

Data Summary: Hydrolysis Rates

Condition C6-Ester Hydrolysis C3-Ester Hydrolysis Outcome
NaOH (1 eq), 25°C, 12h >95% <5% Selective C6-Acid
NaOH (2.5 eq), 80°C, 4h 100% 100% Diacid (Unstable)

| LiOH, THF/H2O, 0°C | Slow | Negligible | Selective but slow |

Protocol 3: The "Gateway" Chlorination (C4 Functionalization)

Target: Diethyl 4-chloroquinoline-3,6-dicarboxylate (3)

Rationale: Converting the 4-OH to 4-Cl activates the core for


 reactions and disrupts the C3 hydrogen bond, altering C3 reactivity.

Safety Warning:


 is corrosive and reacts violently with water. Quench with extreme caution.

Procedure:

  • Place Diester (1) (1.0 eq) in a dry flask under Argon.

  • Add

    
      (5.0 eq) neat.
    
  • Add catalytic DMF (3-5 drops). The solution will bubble (Vilsmeier-Haack intermediate formation).

  • Heat to 80°C for 2-3 hours. The suspension should clear to a yellow solution.

  • Quench: Evaporate excess

    
     under reduced pressure (rotary evaporator with base trap). Pour the residue slowly onto crushed ice/saturated 
    
    
    
    with vigorous stirring.
  • Extract with Dichloromethane (DCM). Dry over

    
    .
    
Protocol 4: Amidation Strategies

A. C6-Selective Amidation (from Intermediate 2)

  • Reagents: HATU (1.2 eq), DIEA (2.0 eq), Amine (1.1 eq), DMF.

  • Conditions: Stir at Room Temperature for 4h.

  • Note: Since C3 is protected as an ethyl ester, this yields the 6-Amide-3-Ester .

B. C3-Selective Amidation (Direct Aminolysis)

  • Challenge: Saponifying C3 often leads to decarboxylation. It is safer to react the ester directly with the amine.

  • Procedure: Mix Diester (1) with the desired amine (excess, 3-5 eq) in a sealed tube.

  • Catalyst: Add 0.5 eq of

    
     or simply heat to 120-140°C  (microwave preferred).
    
  • Selectivity: At high temperatures, the amine will attack both esters if not controlled. However, if the C6 is already amidated (from Path A), this step installs the second amide at C3.

Troubleshooting & Quality Control

IssueRoot CauseSolution
Decarboxylation Acidic heating of C3-COOH.Avoid hydrolyzing C3-ester until the final step. Do not heat the free C3-acid >60°C.
Incomplete Hydrolysis Poor solubility of diester.Use THF/Water mixtures instead of Ethanol. Ensure vigorous stirring.

Failure
Old/Wet reagent.Distill

prior to use. Ensure DMF catalyst is added.
Regioisomer Mix Over-hydrolysis.Strictly control NaOH equivalents (1.05 eq max). Monitor via HPLC, not just TLC.

Validation Check (NMR):

  • C3-Ester: Quartet at ~4.2 ppm, Triplet at ~1.3 ppm.

  • C2-Proton: Singlet at ~8.5-9.0 ppm.

  • Decarboxylation Indicator: If C3 decarboxylates, a new doublet appears at ~6.0 ppm (C3-H) coupled to C2-H.

References

  • Gould-Jacobs Reaction Mechanism & Scope

    • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Regioselective Hydrolysis of Quinolone Esters

    • Lőrinczi, B., et al. (2020).[1] "Synthesis of New C-3 Substituted Kynurenic Acid Derivatives." Molecules. (Demonstrates reactivity differences in quinoline-2/3/4 positions). Link

  • Chlorin

    
    ): 
    
    • Arnott, E. A., et al. (2011).[7] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry. (Analogous chemistry for heterocyclic chlorination). Link

  • HIF-PH Inhibitor SAR (Context for Scaffold)

    • Rabinowitz, M. H., et al. (2016). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids." Journal of Medicinal Chemistry. Link

Sources

Application Note: High-Performance MOF Synthesis Using 4-Hydroxyquinoline-3,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing 4-hydroxyquinoline-3,6-dicarboxylic acid (H₃QDC) as a rigid, multifunctional linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike standard linear linkers (e.g., terephthalic acid), H₃QDC incorporates a fused heterocyclic core with a specific 3,6-substitution pattern and a hydroxyl group at the 4-position.

Key Advantages:

  • Dual-Functionality: The quinoline core provides intrinsic fluorescence, enabling "turn-off" or "turn-on" sensing applications.

  • Coordination Diversity: The 3,6-carboxylate positions offer a bent-linker geometry (approx. 120°–140°), distinct from the linear 2,6-analogs, promoting the formation of unique topologies (e.g., helical channels or cage-like pores).

  • Chemical Stability: The nitrogen-containing heterocycle enhances hydrolytic stability in Zr-based architectures compared to pure benzene-dicarboxylates.

Ligand Chemistry & Coordination Modes

Understanding the ligand's behavior is prerequisite to successful synthesis.[1] H₃QDC exists in tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. In MOF synthesis, the enol form is typically stabilized via coordination or intramolecular hydrogen bonding with the C3-carboxylate.

Coordination Sites
  • Primary Nodes: C3-COOH and C6-COOH groups bind to metal clusters (SBUs).

  • Secondary Interaction: The N1 atom and O4 (hydroxyl/oxo) can participate in auxiliary coordination or act as Lewis basic sites for guest molecule recognition (e.g., sensing metal cations).[1]

LigandCoordination Ligand 4-Hydroxyquinoline- 3,6-dicarboxylic acid C6 C6-Carboxylate (Primary Strut) Ligand->C6 C3 C3-Carboxylate (Sterically Crowded) Ligand->C3 Hetero N1 / O4 Site (Functional Pocket) Ligand->Hetero Growth Framework Extension (3D Network) C6->Growth Standard Binding C3->Growth Distorted Binding Chelation Auxiliary Chelation (Defect Engineering) C3->Chelation Proximity to OH Hetero->Chelation Metal Binding Sensing Guest Interaction (Sensing/Catalysis) Hetero->Sensing Lewis Base Site

Figure 1: Coordination vectors of the H₃QDC ligand.[1] The proximity of the C3-carboxylate to the 4-hydroxyl group creates a unique chelation pocket distinct from simple dicarboxylates.

Experimental Protocols

Materials Sourcing
  • Ligand: 4-Hydroxyquinoline-3,6-dicarboxylic acid (CAS: 1018060-59-7).[2] Commercial purity >97% is recommended.

  • Metal Salts: ZrCl₄ (99.9%), Zn(NO₃)₂[1]·6H₂O (98%).

  • Modulators: Acetic acid (glacial), Benzoic acid, or Trifluoroacetic acid (TFA).[1]

  • Solvents: DMF (Anhydrous), Ethanol, Acetone.[1]

Protocol A: Solvothermal Synthesis of Zr-QDC (High Stability)

Rationale: Zirconium-based MOFs (UiO-type) are selected for their superior chemical stability. The 3,6-geometry requires a modulator to control crystal growth and prevent amorphous precipitation.

Step-by-Step Workflow:

  • Precursor Dissolution:

    • Dissolve ZrCl₄ (50 mg, 0.21 mmol) in 10 mL DMF in a 20 mL scintillation vial. Sonicate for 10 mins until clear.

    • Add Modulator: Add 1.0 mL Acetic Acid (approx. 80 equiv). Note: Higher modulator concentration yields larger crystals and more defects.

  • Ligand Addition:

    • Add H₃QDC (50 mg, 0.21 mmol) to the solution. Sonicate for 15 mins. The solution may remain slightly cloudy; this is normal.

  • Thermal Treatment:

    • Seal the vial (Teflon-lined cap) or transfer to a Teflon-lined autoclave.

    • Heat at 120 °C for 24–48 hours in a convection oven.

  • Isolation & Washing:

    • Cool to room temperature.[1] Centrifuge (6000 rpm, 10 min) to collect the pale yellow precipitate.

    • Wash 1: Resuspend in DMF, soak for 12h at 60°C (removes unreacted ligand).

    • Wash 2: Resuspend in Ethanol, soak for 24h (solvent exchange). Repeat 3 times.

  • Activation:

    • Dry under vacuum at 100 °C for 12 hours to remove pore-bound solvents.

Protocol B: Synthesis of Luminescent Zn-QDC (Sensing Applications)

Rationale: Zinc nodes (often Zn₄O or paddlewheels) allow for higher fluorescence quantum yields compared to paramagnetic nodes, making this ideal for sensing.[1]

  • Mixing: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and H₃QDC (0.1 mmol) in a mixture of DMF/Ethanol/H₂O (4:1:1 v/v, 10 mL) .

  • Crystallization: Heat in a sealed glass tube at 100 °C for 72 hours .

  • Cooling: Slow cooling (1°C/min) is critical to obtain single crystals suitable for XRD.[1]

  • Activation: Solvent exchange with acetone followed by activation at 80 °C.

Characterization & Validation

To ensure the integrity of the synthesized MOF, the following data profile must be established.

TechniquePurposeExpected Outcome (Zr-QDC)
PXRD Phase PuritySharp peaks at low 2θ (<10°) indicating large unit cell; absence of ZrO₂ peaks.
TGA Thermal StabilityWeight loss <5% up to 300°C (solvent loss), decomposition >350°C.
N₂ Isotherm (77K) Porosity (BET)Type I isotherm (microporous).[1] Surface area: 800–1200 m²/g.
FT-IR Ligand BindingShift of C=O stretch (1680 cm⁻¹) to lower wavenumber; disappearance of broad -OH (COOH).
PL Spectroscopy Optical PropertyStrong emission at ~420–450 nm (blue) upon excitation at 330 nm.[1]

Application: Fluorescence Sensing of Fe³⁺ Ions[1][3]

The Zn-QDC framework serves as a highly selective "turn-off" sensor for Fe³⁺ ions in aqueous media. The mechanism relies on the interaction between the paramagnetic Fe³⁺ and the N/O sites of the quinoline linker, causing quenching via Paramagnetic Quenching or Resonance Energy Transfer (RET).

Sensing Protocol
  • Suspension Preparation: Disperse 1 mg of activated Zn-QDC in 3 mL of HEPES buffer (pH 7.4) via ultrasonication (10 min) to form a stable suspension.

  • Baseline Measurement: Record the fluorescence emission spectrum (

    
     nm, 
    
    
    
    nm).
  • Titration: Add aliquots (10–100 µL) of metal salt solutions (FeCl₃, NaCl, MgCl₂, etc., 1 mM stock).

  • Data Analysis: Plot Relative Intensity (

    
    ) vs. Concentration (
    
    
    
    ) to determine the Stern-Volmer constant (
    
    
    ).[1]

Mechanism Visualization:

SensingMechanism Excitation UV Excitation (330 nm) LigandState Ligand Excited State (Singlet) Excitation->LigandState Emission Blue Fluorescence (430 nm) LigandState->Emission No Analyte Quenching Energy/Electron Transfer (Non-radiative Decay) LigandState->Quenching PET / RET Mechanism Fe3 Fe³⁺ Analyte (Paramagnetic) Fe3->LigandState Coordination/Collision Quenching->Emission Signal OFF

Figure 2: Fluorescence quenching mechanism.[1] The presence of Fe³⁺ interrupts the radiative decay of the quinoline ligand, resulting in signal loss.

References

  • Synthesis of Quinoline Derivatives

    • Nagy, S., et al. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents."[1] Molecules, 2020.[1][3]

  • Zr-MOF Protocols (Analogous QDA Ligands)

    • Rani, P., et al.[1] "A new quinoline based luminescent Zr(IV) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(III) ions."[4] Dalton Transactions, 2019.[1][5]

  • Zn-MOF Sensing Protocols

    • Biswas, S., et al.[1][5] "A new 3D luminescent Zn(II)-organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(III) ions."[5] Dalton Transactions, 2019.[1][5]

  • Ligand Commercial Availability

    • BLD Pharm. "4-Hydroxyquinoline-3,6-dicarboxylic acid Product Page."[2]

  • General MOF Synthesis & Activation

    • Yaghi, O. M., et al. "Reticular Chemistry: Construction, Properties, and Precision Reactions of Frameworks."[1] Wikipedia / General Knowledge Grounding.[1] [1][6][7][8]

Sources

Esterification methods for quinoline-3,6-dicarboxylic acid groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Strategies for Quinoline-3,6-Dicarboxylic Acid

Strategic Analysis & Chemical Context

Quinoline-3,6-dicarboxylic acid presents a unique set of challenges compared to standard aliphatic or benzoic acid derivatives. Successful esterification requires navigating three specific physicochemical hurdles:

  • Solubility Profile: The high lattice energy of heteroaromatic dicarboxylic acids often renders them insoluble in standard organic solvents (DCM, THF, Toluene) and only sparingly soluble in cold alcohols. This "brick-dust" character necessitates methods that either solubilize the substrate in situ or operate under heterogeneous conditions.

  • Zwitterionic Character: The basic quinoline nitrogen (

    
     for the conjugate acid) can accept protons, while the carboxylic acids donate them. In neutral media, this can lead to intermolecular salt formation, further reducing solubility and reactivity.
    
  • Differential Reactivity: The C3-carboxyl group is conjugated directly with the electron-deficient pyridine ring, making it electronically distinct from the C6-carboxyl group on the benzenoid ring. While both are reactive, the C3 position is often more susceptible to decarboxylation under extremely high thermal stress, though esterification is generally favored over decarboxylation under acidic conditions.

Scope of Guide: This note details three protocols ranging from the robust "Gold Standard" (Thionyl Chloride) to the "Classic" (Fischer) and the "Mild" (Alkylation), enabling researchers to select the method best suited for their downstream applications.

Method Selection Decision Matrix

Use the following logic flow to determine the optimal protocol for your specific ester target.

EsterificationDecision Start Target Ester Type? Simple Methyl / Ethyl Start->Simple Complex Benzyl / t-Butyl / Complex Start->Complex Scale Scale? Simple->Scale MethodC Method C: Alkyl Halide + Base (Mild, No Acid) Complex->MethodC Small < 100 mg Scale->Small Large > 1 gram Scale->Large MethodA Method A: Thionyl Chloride (High Yield, Solubilizing) Small->MethodA Large->MethodA MethodB Method B: Fischer (H2SO4) (Simple, Scalable) Large->MethodB

Figure 1: Decision matrix for selecting the esterification route based on substrate complexity and scale.

Protocol A: Thionyl Chloride Mediated Esterification (The Gold Standard)

Rationale: This method is preferred for quinoline dicarboxylic acids because


 acts as both a reagent and a solvent (initially), converting the insoluble di-acid into the highly reactive (and more soluble) di-acid chloride intermediate before alcoholysis.

Reagents:

  • Quinoline-3,6-dicarboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (Excess, typically 5–10 equiv or as solvent)
    
  • Anhydrous Alcohol (Methanol or Ethanol) (Solvent/Reagent)[1]

  • Catalytic DMF (1-2 drops)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line). Caution: 
    
    
    
    releases HCl and
    
    
    gas; perform in a fume hood.
  • Activation: Suspend the quinoline-3,6-dicarboxylic acid in neat thionyl chloride (approx. 5 mL per gram of acid).

  • Catalysis: Add 1-2 drops of anhydrous DMF. This forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.

  • Reflux 1: Heat the mixture to reflux (

    
    C) for 2–3 hours. The suspension should clear as the di-acid chloride forms.
    
  • Evaporation: Once clear, cool slightly and remove excess

    
     under reduced pressure (rotary evaporator with a base trap). Co-evaporate with dry toluene (
    
    
    
    ) to remove residual traces of thionyl chloride.
    • Checkpoint: You now have the crude quinoline-3,6-dicarbonyl dichloride (usually a yellow/tan solid).

  • Esterification: Resuspend the residue in the desired anhydrous alcohol (MeOH or EtOH) at

    
    C.
    
  • Reflux 2: Allow to warm to room temperature, then reflux for 1–2 hours to ensure complete conversion of both acid chloride sites.

  • Workup:

    • Concentrate the alcohol in vacuo.

    • Dissolve the residue in DCM or Ethyl Acetate.

    • Wash with saturated

      
       (to neutralize HCl salts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Yield Expectation: >90% Key Advantage: Overcomes solubility issues by converting to the soluble acid chloride.

Protocol B: Acid-Catalyzed Fischer Esterification

Rationale: Best for large-scale synthesis of methyl or ethyl esters where thionyl chloride handling is undesirable. Requires rigorous water removal to drive the equilibrium.

Reagents:

  • Quinoline-3,6-dicarboxylic acid[2]

  • Concentrated Sulfuric Acid (

    
    ) (Catalyst, 1.0–2.0 equiv)
    
  • Methanol or Ethanol (Large excess as solvent)[1][3]

Step-by-Step Protocol:

  • Suspension: Suspend the di-acid in Methanol (0.1 M concentration). Note that it will likely not dissolve completely at room temperature.

  • Acid Addition: Carefully add concentrated

    
     dropwise. The exothermic reaction may aid partial solubilization.
    
    • Note: The quinoline nitrogen will protonate immediately. You need enough acid to protonate the nitrogen AND catalyze the reaction. Use at least 2.5 equivalents of

      
       relative to the starting material.
      
  • Reflux: Heat to vigorous reflux. The reaction time is typically longer than for simple benzenes (12–24 hours).

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The mono-ester often appears as an intermediate. Do not stop until the di-ester spot is dominant.

  • Workup (Critical):

    • Cool the mixture.

    • Pour onto ice-water.

    • Neutralization: Carefully adjust pH to ~8 using solid

      
       or saturated 
      
      
      
      . The free base ester should precipitate or oil out.
    • Extract with DCM (

      
      ).
      
    • Dry and concentrate.

Yield Expectation: 70–85% Limitation: Equilibrium driven; requires long reflux times for the sterically/electronically distinct positions.

Protocol C: Base-Mediated Alkylation ( )

Rationale: Ideal for synthesizing complex esters (e.g., benzyl, allyl) or when avoiding strong acidic conditions. This method proceeds via the carboxylate salt.

Reagents:

  • Quinoline-3,6-dicarboxylic acid[2]

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5–3.0 equiv)
  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (2.5–3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP

Step-by-Step Protocol:

  • Solubilization: Dissolve quinoline-3,6-dicarboxylic acid in DMF (anhydrous).

  • Deprotonation: Add the base (

    
     is preferred for higher solubility/reactivity). Stir at room temperature for 30 minutes. The mixture may become a slurry of the dicarboxylate salt.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at room temperature (for MeI) or

    
    C (for Benzyl Bromide) for 4–16 hours.
    
  • Workup:

    • Dilute with water (5x volume of DMF).

    • Extract with Ethyl Acetate.

    • Wash aggressively with water and LiCl solution to remove DMF.

    • Concentrate.

Yield Expectation: 80–95% Key Advantage: Mild conditions; avoids the formation of acid chloride intermediates.

Analytical Validation

To ensure the integrity of the Dimethyl quinoline-3,6-dicarboxylate product, verify using the following markers:

TechniqueExpected Signal / ObservationInterpretation
1H NMR Singlet at

ppm (6H integration)
Confirms two methyl ester groups.
1H NMR Aromatic region

ppm
Quinoline ring protons. H2 (adjacent to N) is typically most deshielded (

ppm).
IR Spec Strong band at

Ester Carbonyl (

) stretch. Absence of broad OH stretch (

) confirms acid consumption.
LC-MS

(for Dimethyl ester)
Confirms molecular weight (MW of di-acid is 217; +28 for two methyls).

Visualizing the Thionyl Chloride Mechanism

The following diagram illustrates the transformation pathway in Protocol A, highlighting the critical intermediate states.

SOCl2Mechanism Substrate Quinoline-3,6-dicarboxylic acid (Insoluble Zwitterion) Intermediate Di-Acid Chloride (Soluble Electrophile) Substrate->Intermediate Activation (-SO2, -HCl) SOCl2 SOCl2 + DMF (cat) SOCl2->Intermediate Product Dialkyl Ester (Final Product) Intermediate->Product Esterification (-HCl) Alcohol MeOH / EtOH Alcohol->Product

Figure 2: Reaction pathway for the activation of dicarboxylic acids using Thionyl Chloride.

References

  • Thionyl Chloride Activation: Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link

  • Fischer Esterification Review: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • Quinoline Synthesis & Functionalization: Laras, Y., et al. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags.[5] The Journal of Organic Chemistry, 77(17), 7561–7569. Link

  • Solubility Data: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

Application Notes and Protocols: Coordination Chemistry of 4-Hydroxyquinoline-3,6-dicarboxylic Acid with Metal Ions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chelating Agent 4-Hydroxyquinoline-3,6-dicarboxylic Acid

4-Hydroxyquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[1] The introduction of carboxylic acid moieties at the 3 and 6 positions of the 4-hydroxyquinoline scaffold creates a highly versatile chelating agent, 4-hydroxyquinoline-3,6-dicarboxylic acid (H₂L). The presence of the hydroxyl group and two carboxylic acid groups provides multiple coordination sites, allowing for the formation of stable complexes with a wide range of metal ions.

The coordination chemistry of H₂L is of particular interest due to the potential for creating novel metal-organic frameworks (MOFs) and coordination polymers with unique structural features and functional properties. The rigid quinoline backbone combined with the flexible coordination modes of the carboxylate groups can lead to the formation of diverse architectures, from discrete polynuclear complexes to extended one-, two-, and three-dimensional networks. These materials have potential applications in catalysis, gas storage, sensing, and importantly, in the development of new therapeutic agents.[2][3] The chelation of metal ions can significantly modulate the biological activity of the parent ligand, often leading to enhanced efficacy.[4][5]

This guide provides a comprehensive overview of the coordination chemistry of 4-hydroxyquinoline-3,6-dicarboxylic acid, offering detailed protocols for the synthesis and characterization of its metal complexes, and insights into their potential applications.

Synthesis of Metal Complexes with 4-Hydroxyquinoline-3,6-dicarboxylic Acid: A General Protocol

The synthesis of metal complexes with 4-hydroxyquinoline-3,6-dicarboxylic acid can be readily achieved through solvothermal or hydrothermal methods. The choice of solvent, temperature, and the molar ratio of ligand to metal salt are critical parameters that influence the final product's structure and dimensionality.

Protocol 1: Solvothermal Synthesis of a Representative Metal Complex

This protocol describes a general procedure for the synthesis of a metal complex of 4-hydroxyquinoline-3,6-dicarboxylic acid. The specific metal salt and solvent can be varied to target different structures.

Materials:

  • 4-Hydroxyquinoline-3,6-dicarboxylic acid (H₂L)

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O, CoCl₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol/Water mixture)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, a mixture of 4-hydroxyquinoline-3,6-dicarboxylic acid (0.1 mmol) and the chosen metal salt (0.1 mmol) is dissolved in the selected solvent or solvent mixture (10 mL) in a glass vial.

  • The mixture is sonicated for 15 minutes to ensure homogeneity.

  • The vial is placed inside a 23 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated in an oven at a specific temperature (typically between 100-180 °C) for a period of 24-72 hours.

  • After the reaction is complete, the autoclave is allowed to cool slowly to room temperature over 24 hours.

  • The resulting crystals are collected by filtration, washed with the mother liquor and then with a low-boiling point solvent like ethanol or diethyl ether.

  • The crystals are dried in air.

Causality Behind Experimental Choices:

  • Solvothermal/Hydrothermal Method: The use of high temperatures and pressures facilitates the dissolution of reactants and promotes the crystallization of the final product. This method is particularly effective for the synthesis of crystalline coordination polymers.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the deprotonation state of the ligand and the coordination geometry of the metal ion, thereby directing the formation of different crystal structures.

  • Slow Cooling: Slow cooling of the reaction mixture is crucial for the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Structural Characterization of Metal Complexes

A combination of analytical techniques is essential to fully characterize the structure and properties of the synthesized metal complexes.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.[6][7]

Table 1: Representative Crystallographic Data for a Hypothetical Cu(II) Complex with 4-Hydroxyquinoline-3,6-dicarboxylic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234
b (Å)15.678
c (Å)8.912
β (°)98.76
V (ų)1412.3
Z4
R₁0.045
wR₂0.123
Spectroscopic Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination modes of the ligand.[8][9] The positions of the characteristic vibrational bands of the carboxylate groups and the hydroxyl group can provide evidence of their involvement in coordination to the metal ion.

  • C=O Stretching: The strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group in the free ligand (typically around 1700 cm⁻¹) will shift to lower wavenumbers upon coordination to a metal ion.

  • O-H Stretching: The broad O-H stretching band of the hydroxyl group (around 3400 cm⁻¹) may shift or disappear upon deprotonation and coordination.

  • M-O and M-N Stretching: The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to the formation of metal-oxygen and metal-nitrogen bonds.[5]

UV-Vis Spectroscopy: Electronic absorption spectroscopy can provide information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ion.[5]

Thermal Analysis

Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.[4] By heating the sample at a constant rate and monitoring the weight loss, one can determine the temperature at which the complex decomposes and identify the nature of the decomposition products.

Table 2: Thermal Decomposition Data for a Hypothetical Co(II) Complex with 4-Hydroxyquinoline-3,6-dicarboxylic Acid

Temperature Range (°C)Weight Loss (%)Assignment
80 - 1505.2Loss of lattice water molecules
250 - 38035.8Decomposition of the organic ligand
> 380-Formation of metal oxide residue

Coordination Modes and Supramolecular Architectures

The 4-hydroxyquinoline-3,6-dicarboxylic acid ligand can adopt various coordination modes, leading to a rich variety of supramolecular architectures. The carboxylate groups can act as monodentate, bidentate chelating, or bridging ligands, while the hydroxyl group and the quinoline nitrogen atom can also participate in coordination.

CoordinationModes cluster_ligand 4-Hydroxyquinoline-3,6-dicarboxylic Acid cluster_metal Metal Ion cluster_modes Coordination Modes L Ligand Monodentate Monodentate Carboxylate L->Monodentate O Bidentate Bidentate Chelating Carboxylate L->Bidentate O,O' Bridging Bridging Carboxylate L->Bridging O,O' Hydroxyl Hydroxyl Group L->Hydroxyl O Nitrogen Quinoline Nitrogen L->Nitrogen N M M Monodentate->M Bidentate->M Bridging->M Hydroxyl->M Nitrogen->M

Caption: Possible coordination modes of 4-hydroxyquinoline-3,6-dicarboxylic acid with a metal ion.

The interplay of these coordination modes, along with non-covalent interactions such as hydrogen bonding and π-π stacking, dictates the final supramolecular structure of the metal complexes.

Potential Applications in Drug Development

The metal complexes of 4-hydroxyquinoline-3,6-dicarboxylic acid hold significant promise in the field of drug development.

  • Anticancer Agents: Many metal complexes exhibit enhanced anticancer activity compared to the free ligands.[2] The coordination to a metal ion can facilitate the transport of the drug into cancer cells and influence its interaction with biological targets.

  • Antimicrobial Agents: The antimicrobial properties of quinoline derivatives can be potentiated upon complexation with metal ions.[5][10] These complexes can serve as novel leads for the development of drugs against resistant bacterial and fungal strains.

  • Neuroprotective Agents: Certain 4-hydroxyquinoline derivatives have shown potential as neuroprotective agents.[1] The chelation of metal ions that are implicated in neurodegenerative diseases, such as copper and zinc, could be a viable therapeutic strategy.

Experimental Workflow for Biological Evaluation

BiologicalEvaluation Synthesis Synthesis of Metal Complexes Characterization Structural & Spectroscopic Characterization Synthesis->Characterization InVitro In Vitro Screening (e.g., Cytotoxicity, Antimicrobial Assays) Characterization->InVitro Hit Hit Identification InVitro->Hit Mechanism Mechanism of Action Studies Hit->Mechanism InVivo In Vivo Studies (Animal Models) Hit->InVivo Optimization Lead Optimization Mechanism->Optimization Optimization->InVitro Preclinical Preclinical Development InVivo->Preclinical

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-hydroxyquinoline-3,6-dicarboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling challenging compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 4-hydroxyquinoline-3,6-dicarboxylic acid and encountering difficulties in achieving the desired concentration in Dimethyl Sulfoxide (DMSO). As a molecule with multiple acidic functional groups, its solubility behavior in a polar aprotic solvent like DMSO can be complex.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to systematically address and overcome these solubility challenges.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses the most common issue: "My 4-hydroxyquinoline-3,6-dicarboxylic acid will not fully dissolve in DMSO at my target concentration."

Issue 1: Initial Dissolution Failure at Room Temperature

If the compound fails to dissolve with simple vortexing at ambient temperature, it indicates that the energy of the solvent-solute interactions is insufficient to overcome the compound's crystal lattice energy. Carboxylic acids, in particular, can form strong intermolecular hydrogen bonds in their solid state, making them resistant to dissolution.[1][2]

Below is a systematic workflow to address initial solubility issues.

G A Start: Compound + DMSO at Room Temp (RT) B Vortex / Mix Thoroughly A->B C Is the solution clear? B->C D Success: Solution is ready for use. Store appropriately. C->D Yes E Apply gentle, controlled heat (e.g., 30-50°C water bath) C->E No F Sonicate in a water bath (15-30 min cycles) E->F G Is the solution clear now? F->G G->D Yes H Proceed to Advanced Protocol: pH Modification (Salification) G->H No

Caption: Troubleshooting workflow for initial dissolution.

  • Gentle Heating: Warm the vial containing the compound and DMSO in a water bath set to 30-50°C. Intermittently vortex the sample every 5-10 minutes. The increased kinetic energy helps break apart the solid lattice.

  • Sonication: Place the vial in a bath sonicator. The ultrasonic waves create cavitation bubbles that physically disrupt the solid particles, increasing the surface area available for the solvent to act upon.[3] Use 15-30 minute cycles, allowing the sample to cool between cycles if necessary to prevent thermal degradation.

  • Combine Methods: For very stubborn compounds, a combination of gentle heating and sonication is often most effective.

Causality: Both heating and sonication are physical methods designed to increase the rate of dissolution. Heating increases the kinetic energy of both solvent and solute molecules, promoting their interaction. Sonication provides mechanical energy to break down solute aggregates, increasing the effective surface area for solvation.

Issue 2: Compound Dissolves but Crashes Out Upon Dilution

A common problem arises when a clear DMSO stock solution is diluted into an aqueous buffer (e.g., cell culture media, assay buffer), causing the compound to precipitate.[3][4] This occurs because the compound is poorly soluble in the final aqueous environment.

  • Optimize Dilution: Instead of adding the DMSO stock directly into the final volume, perform a serial dilution. First, add the stock to a smaller volume of the aqueous buffer while vortexing vigorously, then add this intermediate mixture to the final volume.[3]

  • Lower Stock Concentration: Preparing a more dilute DMSO stock may prevent the compound from exceeding its aqueous solubility limit upon dilution.

  • Increase Final DMSO Concentration: A slightly higher final percentage of DMSO (e.g., 0.5% instead of 0.1%) can help maintain solubility. However, you must verify the tolerance of your biological system (cells, enzymes) to DMSO.[5]

Advanced Protocol: pH-Based Solubility Enhancement (Salification)

The most robust method for dissolving acidic compounds like 4-hydroxyquinoline-3,6-dicarboxylic acid is to convert it into a more soluble salt form.[6] The molecule has two carboxylic acid groups and a phenolic hydroxyl group, all of which can be deprotonated by a base. The resulting carboxylate and phenolate anions are ionic and significantly more soluble in polar solvents like DMSO.

Understanding the Mechanism

The core principle is an acid-base reaction. By adding a base, you shift the equilibrium from the neutral, less soluble acid form to the charged, more soluble salt form.

G cluster_0 Insoluble State cluster_1 Highly Soluble State A R-(COOH)₂ (Neutral Acid) B R-(COO⁻)₂ + 2B-H⁺ (Anionic Salt) A->B + 2 Base (B) B->A + 2 Acid (H⁺)

Caption: Equilibrium shift from neutral acid to soluble salt.

Protocol 2: Base-Assisted Dissolution

Choosing a Base: The choice of base is critical. It should be strong enough to deprotonate the carboxylic acids and soluble in DMSO.

BaseTypeMolarity of StockEquivalents to AddNotes
Sodium Hydroxide (NaOH) Strong, Inorganic1 M in H₂O2.0 - 2.2 eq.Very effective. The small amount of water is usually well-tolerated. Forms a sodium salt.
Triethylamine (TEA) Organic Amine- (use neat)2.5 - 3.0 eq.Volatile and less potent than NaOH. Can be removed under vacuum if needed.
DIPEA Hindered Amine- (use neat)2.5 - 3.0 eq.Similar to TEA but less nucleophilic. Good for sensitive compounds.

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh your 4-hydroxyquinoline-3,6-dicarboxylic acid into a suitable vial.

  • Add DMSO: Add the required volume of DMSO to achieve your target concentration before adding the base.

  • Calculate Base: Calculate the molar equivalents of base needed. Since there are two carboxylic acid groups, at least two equivalents of a monoacidic base (like NaOH) are required for full deprotonation. It is often beneficial to add a slight excess (e.g., 2.1 equivalents).

  • Add Base: Carefully add the calculated volume of your base stock solution to the DMSO/compound slurry.

  • Mix Thoroughly: Vortex and/or sonicate the mixture. The compound should dissolve readily as the salt is formed. The final solution will be a stock of the salt (e.g., disodium 4-hydroxyquinoline-3,6-dicarboxylate) in DMSO.

  • pH Check (Optional but Recommended): If your downstream application is pH-sensitive, you can take a small aliquot, dilute it significantly in water, and check the approximate pH. It should be neutral to slightly basic.

Trustworthiness Check: This protocol is self-validating. The visual confirmation of the compound dissolving upon addition of the base confirms the successful formation of the more soluble salt.

Frequently Asked Questions (FAQs)

Q1: I don't know the pKa of 4-hydroxyquinoline-3,6-dicarboxylic acid. How do I know the base is strong enough? A1: While experimental pKa values for this specific molecule are not readily published, we can make expert estimations. Carboxylic acids on aromatic rings typically have pKa values in the range of 3-5. The phenolic hydroxyl will be less acidic (pKa ~8-10). A strong base like NaOH or even a moderately strong organic base like TEA is more than sufficient to deprotonate the carboxylic acids fully.[7][8]

Q2: Will adding a base and forming a salt affect the biological activity of my compound? A2: This is a critical consideration. In most biological assays performed in buffered aqueous solutions, the pH is controlled (e.g., pH 7.4). At this pH, the carboxylic acid groups of the original compound would naturally be deprotonated anyway. Therefore, by preparing the salt in your stock, you are simply pre-forming the species that would exist in the assay, which should not negatively impact activity. The key is that the active species is the anion, not the neutral acid.[9]

Q3: Can I use co-solvents other than DMSO? A3: Yes, although DMSO is a powerful and common solvent for compound libraries.[10][11][12] If DMSO is incompatible with your system, N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are other polar aprotic solvents with similar solubilizing power.[6] However, they can be more difficult to remove and may have different toxicity profiles.[13]

Q4: My compound is amorphous and dissolved easily at first, but now it won't re-dissolve after freeze-thawing. What happened? A4: This is a known phenomenon. Amorphous solids are in a higher energy state and tend to dissolve more easily.[1] Over time, especially with freeze-thaw cycles or exposure to atmospheric moisture, the compound can convert to a more stable, lower-energy crystalline form. This crystalline form has a stronger lattice structure and is significantly less soluble. Once a compound crystallizes from DMSO, it can be very difficult to redissolve using the initial method.[1] In this case, the salification protocol (Protocol 2) is the recommended solution.

Q5: How does water content in DMSO affect the solubility of my acidic compound? A5: This is a crucial point. While DMSO is hygroscopic, increased water content can be detrimental to the solubility of carboxylic acids. DMSO is a poor solvator for anions.[1] Water, being a protic solvent, can better solvate the carboxylate anion, but it can also facilitate the formation of less soluble crystalline hydrates. For acidic compounds, keeping the DMSO as anhydrous as possible is generally best until the point of dilution into an aqueous buffer.[1]

References
  • Vertex AI Search. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Various Authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora.
  • National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • Various Authors. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.
  • BenchChem. (n.d.). Improving solubility of 2-Acetamidonicotinic acid for experiments.
  • National Center for Biotechnology Information. (n.d.). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. PMC.
  • National Center for Biotechnology Information. (2009, December 4). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO.
  • National Center for Biotechnology Information. (n.d.). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.

Sources

Technical Support Center: Purification of 4-Hydroxyquinoline-3,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-hydroxyquinoline-3,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. We will delve into the common challenges encountered during its purification from reaction byproducts, offering scientifically grounded solutions and detailed protocols.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-hydroxyquinoline-3,6-dicarboxylic acid, often synthesized via methods analogous to the Gould-Jacobs reaction.[1][2][3]

Issue 1: Product is an intractable oil or fails to precipitate/crystallize.

Question: I've completed the saponification of the diester precursor to 4-hydroxyquinoline-3,6-dicarboxylic acid, but upon acidification, the product either oils out or remains in solution. What's going wrong?

Answer: This is a common issue that can arise from several factors related to solubility and the presence of impurities.

Probable Causes & Solutions:

  • Incomplete Saponification: The presence of the monoester or unreacted diester can significantly alter the solubility of the final product, leading to the formation of oils.

    • Troubleshooting Step: Before acidification, ensure the saponification is complete by monitoring the reaction with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, prolong the reaction time or increase the temperature.[4]

  • Incorrect pH for Precipitation: The dicarboxylic acid has two pKa values, and its solubility is highly pH-dependent. Precipitation is most effective at the isoelectric point.

    • Troubleshooting Step: Acidify the reaction mixture slowly and incrementally with an acid like HCl, monitoring the pH closely.[5][6] The optimal pH for precipitation may need to be determined empirically but is typically in the range of 2-4.

  • Presence of Solubilizing Byproducts: The reaction mixture may contain byproducts that act as solubilizing agents.

    • Troubleshooting Step: If direct precipitation fails, consider an extraction. After acidification, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities. The desired product, being a dicarboxylic acid, may have limited solubility in common organic solvents, so multiple extractions may be necessary. Alternatively, if the product is extracted, it can then be back-extracted into a basic aqueous solution, followed by careful re-precipitation.

Issue 2: The isolated product is colored (yellow, brown, or tan).

Question: My isolated 4-hydroxyquinoline-3,6-dicarboxylic acid is not the expected off-white solid. How can I remove the colored impurities?

Answer: Colored impurities often arise from side reactions or degradation products formed during the high-temperature cyclization step of the Gould-Jacobs reaction or analogous syntheses.[3][7]

Probable Causes & Solutions:

  • Oxidation and Degradation Products: High reaction temperatures can lead to the formation of colored, often polymeric, byproducts.

    • Troubleshooting Step 1: Recrystallization with Decolorizing Carbon: Recrystallization is a powerful technique for removing colored impurities. Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or acetic acid).[8][9] Add a small amount of activated charcoal (decolorizing carbon) to the hot solution and reflux for a short period. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly to form pure crystals.

    • Troubleshooting Step 2: Solvent Selection for Recrystallization: The choice of solvent is critical. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with different solvents or solvent mixtures to find the optimal conditions.

Issue 3: Low yield after purification.

Question: After performing recrystallization, the yield of my 4-hydroxyquinoline-3,6-dicarboxylic acid is significantly lower than expected. How can I improve my recovery?

Answer: Low yields can result from product loss during various purification steps. Optimizing these steps can significantly improve your final yield.

Probable Causes & Solutions:

  • Product Loss During Filtration and Washing: The product may have some solubility in the cold recrystallization solvent, leading to loss during filtration and washing.

    • Troubleshooting Step: Ensure the recrystallized solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product. Wash the collected crystals with a minimal amount of ice-cold solvent.

  • Inappropriate Recrystallization Solvent: If the product is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.

    • Troubleshooting Step: If you suspect significant product loss in the mother liquor, you can try to recover a second crop of crystals by concentrating the filtrate and re-cooling. For future purifications, consider a different solvent or a solvent system where the product's solubility is lower at cold temperatures.

  • Premature Precipitation During Hot Filtration: If the product is not very soluble in the hot recrystallization solvent, it may precipitate on the filter paper during the removal of insoluble impurities or decolorizing carbon.

    • Troubleshooting Step: Use a pre-heated funnel and filter flask for the hot filtration. Add a small amount of hot, fresh solvent to the solution just before filtering to ensure the product remains dissolved.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-hydroxyquinoline-3,6-dicarboxylic acid and what are the expected byproducts?

A1: The most common synthetic approach is an adaptation of the Gould-Jacobs reaction.[1][2][3] This involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis of the ester groups.

Common Byproducts Include:

  • Incompletely cyclized intermediates: The anilidomethylenemalonate intermediate may persist if the cyclization temperature is not high enough or the reaction time is too short.[7]

  • Mono-hydrolyzed product: Incomplete saponification will result in the presence of 4-hydroxy-6-carboxyquinoline-3-carboxylic acid ethyl (or methyl) ester.

  • Decarboxylated products: At the high temperatures required for cyclization, decarboxylation can occur, leading to the formation of 4-hydroxyquinoline-6-carboxylic acid or even 4-hydroxyquinoline.[3][10]

Q2: What analytical techniques are recommended for assessing the purity of 4-hydroxyquinoline-3,6-dicarboxylic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is an excellent method for quantifying the purity of the final product and detecting impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the desired product and identifying any structural isomers or byproducts.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity.[15]

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q3: Can column chromatography be used to purify 4-hydroxyquinoline-3,6-dicarboxylic acid?

A3: Yes, column chromatography can be an effective purification method, particularly for removing closely related impurities that are difficult to separate by recrystallization.[9][16]

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A polar solvent system is required to elute the dicarboxylic acid. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity by adding methanol and a small amount of acetic acid or formic acid can be effective. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid groups and reduce tailing on the silica gel.

III. Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the purification of crude 4-hydroxyquinoline-3,6-dicarboxylic acid by recrystallization.

Materials:

  • Crude 4-hydroxyquinoline-3,6-dicarboxylic acid

  • Ethanol (or another suitable solvent)

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-hydroxyquinoline-3,6-dicarboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excessive amount.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. Set up a hot filtration apparatus by placing a funnel with fluted filter paper into a clean Erlenmeyer flask and pre-heating it with hot solvent vapor. Filter the hot solution quickly to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

IV. Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product (with byproducts) Dissolution Dissolve in Hot Solvent Crude->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Remove insoluble impurities & charcoal Crystallization Cool to Crystallize HotFiltration->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Drying Dry Purified Product Isolation->Drying Pure Pure 4-hydroxyquinoline- 3,6-dicarboxylic acid Drying->Pure

Caption: General workflow for the purification of 4-hydroxyquinoline-3,6-dicarboxylic acid by recrystallization.

Relationship between Target Compound and Key Byproducts

Byproduct_Relationship Target 4-hydroxyquinoline-3,6-dicarboxylic acid Decarboxylated Decarboxylated Byproduct Target->Decarboxylated High Temperature Side Reaction Precursor Diester Precursor Precursor->Target Direct Saponification Monoester Monoester Byproduct Precursor->Monoester Incomplete Saponification Monoester->Target Complete Saponification

Caption: Potential formation pathways of common byproducts during the synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid.

V. Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Recrystallization Solvent Ethanol, Methanol, Acetic AcidGood solubility at high temperatures and poor solubility at low temperatures for the target compound.
Decolorizing Carbon 1-2% (w/w) of crude productSufficient to adsorb colored impurities without significant product loss.
Precipitation pH 2-4Optimal range to ensure the dicarboxylic acid is in its least soluble neutral form.
Drying Temperature 60-80 °C (under vacuum)Effectively removes residual solvent without causing thermal degradation of the product.

VI. References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids - Google Patents. Available at:

  • Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. (2025, January 15). Available at: [Link]

  • Gould-Jacobs reaction - Wiki. (2013, February 21). Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents. Available at:

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents. Available at:

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. Available at: [Link]

  • EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents. Available at:

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2024, July 17). Available at: [Link]

  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. Available at: [Link]

  • Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride - PrepChem.com. Available at: [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. Available at:

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. Available at: [Link]

  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017, April 7). Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3). Available at: [Link]

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. Available at: [Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem. Available at: [Link]

  • Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nit - AIP Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available at: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Product Class 5: Isoquinolines. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]

  • 4-Hydroxyquinoline-3,8-dicarboxylic acid | C11H7NO5 | CID 718158 - PubChem. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (2015, April 27). Available at: [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 3-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Available at: [Link]

  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents. Available at:

Sources

Preventing decarboxylation during 4-hydroxyquinoline-3,6-dicarboxylic acid workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During Workup

Case ID: 4HQ-36DC-STAB Severity: Critical (Irreversible Product Loss) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Instability Mechanism

The core challenge in isolating 4-hydroxyquinoline-3,6-dicarboxylic acid lies in the inherent instability of the carboxylic acid at the 3-position.

While the 6-position carboxyl group is a stable aromatic acid, the 3-position carboxyl group exists in a vinylogous


-keto acid relationship with the 4-oxo tautomer (4-quinolone form). This structural motif lowers the activation energy for thermal decarboxylation, facilitating the loss of 

to yield 6-carboxy-4-hydroxyquinoline (or 6-carboxy-4-quinolone).

Key Risk Factor: This reaction is acid-catalyzed and thermally driven . Standard workups that involve refluxing in strong acid or drying at high temperatures will almost certainly lead to decarboxylation.

Visual Workflow: Safe vs. Unsafe Pathways

The following diagram outlines the critical decision points in the workup of the diester precursor (typically diethyl 4-hydroxyquinoline-3,6-dicarboxylate).

WorkupPathways Start Diester Precursor (Ethyl 4-hydroxyquinoline-3,6-dicarboxylate) AcidHydrolysis Method A: Acid Hydrolysis (Reflux in HCl/H2SO4) Start->AcidHydrolysis High Risk BaseHydrolysis Method B: Saponification (NaOH/KOH, Reflux) Start->BaseHydrolysis Recommended Decarb CRITICAL FAILURE Spontaneous Decarboxylation (Bubbling observed) AcidHydrolysis->Decarb Heat + H+ WrongProduct Product: 6-Carboxy-4-hydroxyquinoline (3-COOH lost) Decarb->WrongProduct DicarboxylateSalt Intermediate: Disodium Salt (Soluble in water, Stable) BaseHydrolysis->DicarboxylateSalt Acidification Controlled Acidification (Add HCl to pH 3-4 at <10°C) DicarboxylateSalt->Acidification Cool to 0-5°C Precipitation Precipitation of 4-Hydroxyquinoline-3,6-dicarboxylic acid Acidification->Precipitation Filtration Filtration & Vacuum Dry (<60°C) Precipitation->Filtration TargetProduct Target Product Obtained Filtration->TargetProduct

Figure 1: Decision tree comparing the high-risk acid hydrolysis route against the recommended saponification route to preserve the 3-carboxy group.

Troubleshooting Guide (Q&A)
Issue 1: "I see gas evolution (bubbling) during the acidification step."

Diagnosis: You are likely witnessing thermal decarboxylation . Root Cause: The 3-carboxylic acid is unstable in its protonated form at high temperatures. If you acidify a hot solution, the heat provides the energy for the


-keto acid motif to eject 

. Solution:
  • Cool Down: Ensure the saponification mixture is cooled to 0–5°C (ice bath) before adding any acid.

  • Slow Addition: Add the mineral acid (e.g., 1M HCl) dropwise with vigorous stirring. Localized heating from the exothermic neutralization can trigger decarboxylation in the immediate area of the drop.

Issue 2: "My yield is low, and the product won't precipitate."

Diagnosis: Incorrect pH management (Isoelectric Point miss). Root Cause: 4-Hydroxyquinolines are amphoteric.

  • pH < 1: The quinoline nitrogen is protonated (Cationic species

    
     Soluble).
    
  • pH > 10: The carboxylic acids and the 4-hydroxyl (phenol-like) are deprotonated (Anionic species

    
     Soluble).
    Solution: 
    
  • Target the Isoelectric Point (pI) . For dicarboxylic quinolines, this is typically in the range of pH 3–4 .

  • Do not overshoot to pH 1. If you do, back-titrate with dilute NaOH or Sodium Acetate to induce precipitation.

Issue 3: "The melting point is lower than reported (e.g., ~270°C vs >300°C)."

Diagnosis: Partial decarboxylation has occurred during drying or storage. Root Cause: Drying the solid in an oven at >100°C can degrade the surface of the crystals. Solution:

  • Lyophilization: If possible, freeze-dry the wet cake.

  • Vacuum Desiccator: Dry over

    
     under high vacuum at room temperature or max 50°C.
    
Standard Operating Protocol (SOP)

Objective: Hydrolysis of Diethyl 4-hydroxyquinoline-3,6-dicarboxylate without decarboxylation.

ParameterSpecificationReason
Reagent 2.5 eq NaOH (aq)Saponification avoids acid-catalyzed instability.
Solvent Water or Water/EtOH (1:1)Homogeneous reaction; EtOH easy to remove.
Reaction Temp Reflux (during saponification)The salt form is stable at reflux; only the acid is unstable.
Quench Temp < 5°C Critical to prevent decarboxylation upon protonation.
Target pH 3.5 – 4.0 Optimal precipitation range (Isoelectric point).

Step-by-Step Procedure:

  • Saponification: Suspend the diester (1.0 eq) in water. Add NaOH (3.0 eq). Heat to reflux. The solid should dissolve as the disodium salt forms. Monitor by TLC until the ester spot disappears (approx. 1-2 hours).

  • Cooling: Cool the reaction mixture to room temperature, then place in an ice/salt bath to reach 0°C .

  • Filtration (Optional): If there are insoluble impurities, filter the cold basic solution through Celite.

  • Acidification: While stirring vigorously at 0°C, add 2M HCl dropwise.

    • Observation: A thick white/off-white precipitate will form.

    • Endpoint: Monitor pH with a meter. Stop exactly at pH 3–4 .

  • Isolation: Stir for 30 mins at 0°C to ensure complete precipitation. Filter the solid.[1][2]

  • Washing: Wash the cake with ice-cold water (to remove NaCl) followed by cold acetone (to remove trace water and speed up drying).

  • Drying: Dry under high vacuum at 40–50°C . Do not exceed 60°C.

FAQ: Technical Deep Dive

Q: Can I use the Gould-Jacobs reaction to get this product directly? A: No. The standard Gould-Jacobs cyclization (heating anilinomethylenemalonates) produces the ester . You must isolate the ester first. Performing the "one-pot" cyclization-hydrolysis-decarboxylation is the standard method for making 4-hydroxyquinolines, but since you want to keep the carboxyl group, you must interrupt the process after the ester forms.

Q: Why is the 3-position so unstable compared to the 6-position? A: Electronic coupling. The 3-carboxyl group is conjugated to the enaminone system of the quinoline ring. In the 4-oxo tautomer, the 3-COOH mimics a


-keto acid (like acetoacetic acid). The 6-COOH is an isolated aromatic carboxylic acid, which is thermally stable up to >300°C.

Q: How do I store the final compound? A: Store in a tightly sealed vial at -20°C . Avoid exposure to moisture, as wet acids are more prone to decarboxylation than anhydrous ones.

References
  • Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

    • Foundational text describing the cyclization and the stability of the 3-ester vs the 3-acid.
  • Reitsema, R. H. (1948).[3] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.[3]

    • Comprehensive review detailing the decarboxylation mechanism of 3-carboxy-4-hydroxyquinolines.
  • Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. The Preparation of 4-Hydroxy-7-chloroquinoline." Journal of the American Chemical Society, 68(7), 1204–1208.

    • Provides experimental protocols for saponification and controlled acidification to avoid decarboxyl
  • Sigma-Aldrich. "4-Hydroxyquinoline-3-carboxylic acid Product Specification."

    • Confirms physical properties and decomposition temper

Sources

Removing unreacted aniline from quinoline-3,6-dicarboxylic acid product

Author: BenchChem Technical Support Team. Date: February 2026

Issue Diagnosis & Chemical Context

Why is aniline present? In the synthesis of quinoline derivatives (e.g., via Doebner-Miller, Combes, or Skraup reactions), aniline is frequently used as the primary amine source. Due to equilibrium constraints or stoichiometric excesses used to drive the reaction, unreacted aniline often remains in the crude matrix.

The Separation Challenge Separating aniline from quinoline-3,6-dicarboxylic acid (Q-3,6-DA) presents a specific challenge because both molecules possess basic nitrogen centers.

  • Aniline: Weak base (pKa ~4.6), lipophilic neutral form, susceptible to oxidation (browning).

  • Q-3,6-DA: Amphoteric. It contains a basic quinoline nitrogen (pKa ~4.9) and two acidic carboxylic acid groups (pKa ~3–4).

The Solution Logic Simple acid washing (e.g., 1M HCl) is risky . While it protonates aniline to the water-soluble anilinium ion, it may also protonate the quinoline nitrogen or form a hydrochloride salt of the product, leading to yield loss in the aqueous wash.

The most robust protocol is the "Alkaline Switch" (pH-Swing Extraction) . This method exploits the acidity of the carboxylic groups on the product—a feature aniline lacks—to create a distinct solubility differential.

Core Protocol: The Alkaline Switch (pH-Swing Extraction)

Use this protocol as the primary method for removing >95% of aniline contamination.

Reagents Required[1][2][3][4][5][6][7]
  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 2M and 6M aqueous solutions

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • pH Paper or Meter

Step-by-Step Methodology

Step 1: Dissolution (Basification)

  • Suspend the crude Q-3,6-DA solid in water (approx. 10 mL/g).

  • Slowly add 2M NaOH while stirring until the pH reaches 10–12 .

  • Observation: The solid should dissolve completely as the Q-3,6-DA converts to its highly soluble disodium salt (dicarboxylate).

    • Note: If a dark oil or sticky solid remains undissolved, this is likely the bulk aniline impurity or polymerized byproducts.

Step 2: The Aniline Wash (Extraction)

  • Transfer the aqueous alkaline solution to a separatory funnel.

  • Extract with Ethyl Acetate (EtOAc) (1:1 volume ratio relative to aqueous phase).

  • Shake vigorously and allow layers to separate.

    • Top Layer (Organic): Contains unreacted aniline (neutral) and non-polar byproducts.

    • Bottom Layer (Aqueous): Contains the Q-3,6-DA product (as disodium salt).

  • Action: Drain the aqueous layer into a clean flask. Discard the organic layer (treat as hazardous amine waste).

  • Repeat: Perform this extraction 2–3 times until the organic layer is colorless.

Step 3: Controlled Precipitation (Acidification)

  • Cool the aqueous phase to 0–5°C (ice bath) to maximize yield.

  • Slowly add 2M HCl dropwise with vigorous stirring.

  • Monitor pH carefully.

    • Target: Acidify to pH 3–4 .

  • Mechanism: As the pH drops, the carboxylate groups protonate. The molecule reaches its isoelectric region and precipitates as the free acid.

    • Caution: Avoid strongly acidic pH (< 1) initially, as the quinoline nitrogen may protonate to form a soluble hydrochloride salt.

Step 4: Isolation

  • Filter the precipitate via vacuum filtration (Buchner funnel).

  • Wash the cake with cold water (removes NaCl) and then a small amount of cold acetone (removes residual water/aniline traces).

  • Dry under vacuum at 60°C.[1]

Workflow Visualization

The following diagram illustrates the chemical logic driving the separation.

G Crude Crude Mixture (Q-3,6-DA + Aniline) NaOH Add 2M NaOH (pH > 10) Crude->NaOH SepFunnel Aqueous Solution (Product = Soluble Salt) (Aniline = Insoluble Oil) NaOH->SepFunnel Extract Add EtOAc & Shake SepFunnel->Extract Layers Phase Separation Extract->Layers OrgLayer Organic Layer (Contains Aniline) Layers->OrgLayer Impurity Removal AqLayer Aqueous Layer (Contains Product) Layers->AqLayer Product Retention Acidify Add HCl to pH 3-4 AqLayer->Acidify Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Final Pure Q-3,6-DA Filter->Final

Caption: Flowchart of the pH-Swing Extraction protocol separating basic impurities (Red) from amphoteric product (Green).

Data & Solubility Reference

Understanding the solubility profile is critical for troubleshooting yield losses.

Solvent / MediumAniline SolubilityQ-3,6-DA SolubilityResult
Water (Neutral) Low (~3.6 g/100mL)Very Low (Insoluble)No Separation
Dilute HCl (pH 1) High (Anilinium salt)Moderate/High (Quinolinium salt)*Risk of Yield Loss
Dilute NaOH (pH 12) Low (Immiscible oil)High (Dicarboxylate salt)Ideal Separation
Ethyl Acetate HighLowGood Wash Solvent

*Note: While Q-3,6-DA is less soluble in acid than aniline, the formation of cationic salts on the quinoline ring can lead to significant material loss in the mother liquor if acid washing is used as the primary purification step.

Troubleshooting & FAQs

Q: The product is still brown/tan after extraction. Is aniline still present?

Diagnosis: Likely yes, or oxidative degradation products are trapped in the crystal lattice. Aniline oxidizes rapidly to colored impurities (azobenzenes/polymers). Corrective Action:

  • Recrystallization: Dissolve the solid in a minimum amount of hot Dimethylformamide (DMF) or Acetic Acid . Filter hot (to remove insoluble black tar), then cool slowly to crystallize.

  • Charcoal Treatment: During the alkaline phase (Step 2 of the main protocol), add activated carbon (5 wt%), stir for 15 mins, and filter through Celite before acidification. This is highly effective for color removal [1].

Q: I acidified the aqueous layer, but no precipitate formed.

Diagnosis: The pH may be too low (forming the soluble cationic salt) or the volume of water is too high. Corrective Action:

  • Check pH.[2][3][4] If pH < 1, carefully add dilute NaOH to bring it back to pH 3–4 .

  • If volume is excessive, concentrate the aqueous solution via rotary evaporation (water bath < 50°C) before acidification.

  • Salting Out: Add solid NaCl to saturation to utilize the "Common Ion Effect" and force precipitation [2].

Q: Can I use steam distillation?

Answer: Yes, but with caveats. Aniline is steam volatile. If you have a large quantity of aniline (>10%), steam distillation of the crude alkaline mixture (before extraction) is an effective bulk removal method. However, for trace removal (<5%), the extraction protocol above is faster and uses less energy [3].

Q: How do I confirm aniline removal?

Validation:

  • TLC: Use a mobile phase of DCM:MeOH (9:1). Aniline will stain bright yellow/orange with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) or turn brown with Iodine.

  • 1H NMR: Look for the disappearance of aniline aromatic protons (triplet at ~7.2 ppm, doublet at ~6.7 ppm in DMSO-d6) [4].

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General purification of aromatic acids and use of activated charcoal).

  • Carvajal, M. T., & Yalkowsky, S. "Effect of pH and Ionic Strength on the Solubility of Quinoline."[4] AAPS PharmSciTech, 2019, 20(3):124.[4] (Solubility profiles of quinoline derivatives).

  • Organic Syntheses. "Quinoline." Org.[5][6][7] Synth. 1922, 2, 79. (Describes steam distillation for aniline removal in quinoline synthesis).

  • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Standard NMR spectra for Aniline and Quinoline derivatives).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-hydroxyquinoline-3,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is paramount. 4-hydroxyquinoline-3,6-dicarboxylic acid, a substituted quinoline, presents a unique analytical challenge due to the electronic effects of its multiple functional groups. This guide provides an in-depth analysis of its expected ¹H NMR spectrum, compares this technique with alternative analytical methods, and offers detailed experimental protocols.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone of molecular structure determination in organic chemistry.[1] It provides detailed information about the electronic environment, connectivity, and relative number of protons in a molecule.[1][2] For a molecule like 4-hydroxyquinoline-3,6-dicarboxylic acid, ¹H NMR is indispensable for confirming the substitution pattern on the quinoline core.

Predicting the ¹H NMR Spectrum of 4-hydroxyquinoline-3,6-dicarboxylic acid

The structure of 4-hydroxyquinoline-3,6-dicarboxylic acid features three protons on the bicyclic aromatic core. The substituents—a hydroxyl group at position 4, and carboxylic acid groups at positions 3 and 6—exert significant influence on the chemical shifts of these protons through their electronic effects (both resonance and inductive effects).

Expected Proton Signals:

  • H-2: This proton is situated on the pyridine ring and is expected to be a singlet, as it has no adjacent protons to couple with. The presence of the adjacent electron-donating hydroxyl group at C-4 and the electron-withdrawing carboxylic acid at C-3 will influence its chemical shift.

  • H-5: This proton is on the benzene ring and is expected to appear as a doublet. It will be coupled to H-7. Its chemical shift will be influenced by the adjacent carboxylic acid group at C-6.

  • H-7: This proton will likely appear as a doublet of doublets, being coupled to both H-5 and H-8.

  • H-8: This proton is expected to be a doublet, coupled to H-7.

  • OH and COOH Protons: The protons of the hydroxyl and carboxylic acid groups are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature.[2] They typically appear as broad singlets and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.

The presence of multiple substituents can lead to complex splitting patterns and potential overlap of signals, making a complete and unambiguous assignment from a simple 1D ¹H NMR spectrum challenging.[4]

Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 4-hydroxyquinoline-3,6-dicarboxylic acid relies on a combination of analytical methods. Each technique provides complementary information, leading to a more robust structural confirmation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Proton environment, connectivity, and relative abundance.Provides detailed structural information and is non-destructive.Can have complex spectra for substituted quinolines; acidic protons may have broad or variable signals.[2][4]
¹³C NMR Spectroscopy Number and electronic environment of carbon atoms.Complements ¹H NMR by providing information on the carbon skeleton.[1]Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.[3]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and provides accurate molecular weight.Does not provide detailed structural connectivity information on its own.
High-Performance Liquid Chromatography (HPLC) Purity and retention time.Excellent for assessing purity and for preparative separation.Does not provide structural information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H).Quick and provides information on key functional groups.Provides limited information on the overall molecular structure.

Experimental Protocols

To ensure high-quality, reproducible data, the following detailed protocols are recommended.

Protocol 1: ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-hydroxyquinoline-3,6-dicarboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Set appropriate acquisition parameters, including a spectral width that encompasses the expected chemical shift range (e.g., 0-15 ppm), a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and an appropriate relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons in the molecule.

Protocol 2: Comparative HPLC Analysis for Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Analyze the resulting chromatogram for the presence of a single major peak, indicating the purity of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of 4-hydroxyquinoline-3,6-dicarboxylic acid.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization & Purity Assessment cluster_data Data Integration & Final Confirmation synthesis Synthesis of 4-hydroxyquinoline-3,6-dicarboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr Primary Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation hplc HPLC Analysis purification->hplc Purity Assessment ir IR Spectroscopy purification->ir Functional Group Analysis interpretation Integrated Spectroscopic Data Analysis nmr->interpretation ms->interpretation hplc->interpretation ir->interpretation confirmation Unambiguous Structure Confirmation interpretation->confirmation

Caption: Workflow for the synthesis and analysis of 4-hydroxyquinoline-3,6-dicarboxylic acid.

Conclusion

The structural elucidation of 4-hydroxyquinoline-3,6-dicarboxylic acid necessitates a multi-faceted analytical approach. While ¹H NMR spectroscopy is the primary tool for determining the detailed proton environment and connectivity, its power is significantly enhanced when used in conjunction with ¹³C NMR, mass spectrometry, and HPLC. This integrated approach ensures not only the correct structural assignment but also a high degree of confidence in the purity of the synthesized compound, which is critical for subsequent applications in research and development. The protocols and comparative data presented in this guide provide a robust framework for the successful characterization of this and other similarly complex heterocyclic molecules.

References

  • UNCW Institutional Repository.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769.
  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate.
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are....
  • The Royal Society of Chemistry.
  • ChemicalBook. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
  • PMC - NIH. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ResearchGate. The ¹H-NMR spectrum corresponding to newly synthesized compound 4,....
  • University of Regensburg. H NMR Spectroscopy.
  • Chemistry LibreTexts. 6.
  • Minnesota State University Moorhead.
  • ESA-IPB.
  • ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • PMC.
  • ResearchGate.
  • Sigma-Aldrich. 4-Hydroxy-6-methylquinoline-3-carboxylic acid synthesis.
  • BLD Pharm. 1018060-59-7|4-Hydroxyquinoline-3,6-dicarboxylic acid.

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A Comparative Guide to the FTIR Characteristic Peaks of 4-Hydroxyquinoline-3,6-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. 4-hydroxyquinoline-3,6-dicarboxylic acid is a multifunctional molecule with potential applications stemming from its quinoline core, hydroxyl group, and two carboxylic acid moieties. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for confirming the synthesis and purity of such compounds by identifying their key functional groups. This guide offers an in-depth analysis of the expected FTIR characteristic peaks of 4-hydroxyquinoline-3,6-dicarboxylic acid, supported by comparative data from related molecules and detailed experimental protocols.

Predicted FTIR Spectrum of 4-Hydroxyquinoline-3,6-Dicarboxylic Acid: A Multifunctional Fingerprint

The infrared spectrum of 4-hydroxyquinoline-3,6-dicarboxylic acid is predicted to be complex, with contributions from the quinoline ring, the phenolic hydroxyl group, and the two carboxylic acid groups. The extensive hydrogen bonding, both intermolecularly and potentially intramolecularly, will significantly influence the position and shape of the O-H and C=O stretching vibrations.

A logical workflow for predicting and verifying the FTIR spectrum of our target molecule involves a systematic analysis of its constituent functional groups and comparison with simpler, related structures.

G cluster_0 Spectral Prediction & Analysis Workflow cluster_1 Comparative Molecules A Target Molecule: 4-Hydroxyquinoline-3,6-Dicarboxylic Acid B Identify Functional Groups: - Quinoline Ring - Phenolic -OH - Two Carboxylic Acid (-COOH) groups A->B C Predict Characteristic Peaks (Based on group frequencies) B->C D Acquire Experimental Spectrum C->D Guides experimental verification E Comparative Analysis D->E F Structural Confirmation E->F G 4-Hydroxyquinoline (Quinoline + OH) E->G H Quinoline-3-carboxylic Acid (Quinoline + COOH) E->H I Succinic Acid (Dicarboxylic Acid) E->I

Caption: Workflow for FTIR spectral analysis of 4-hydroxyquinoline-3,6-dicarboxylic acid.

Based on established group frequencies, we can anticipate the following key vibrational modes:

  • O-H Stretching: Due to the presence of two carboxylic acid groups and one phenolic hydroxyl group, a very broad and intense absorption is expected in the region of 3300-2500 cm⁻¹ . This broadening is a direct consequence of strong intermolecular hydrogen bonding.[1][2][3]

  • C-H Stretching (Aromatic): Sharp, medium-intensity peaks are anticipated between 3100 cm⁻¹ and 3000 cm⁻¹ , corresponding to the C-H stretching vibrations of the quinoline ring.

  • C=O Stretching (Carboxylic Acid): A strong, and likely broad, absorption band is predicted in the range of 1720-1680 cm⁻¹ . The presence of two carboxylic acid groups and potential conjugation with the aromatic ring may lead to a complex or split carbonyl peak. For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹.[4]

  • C=C and C=N Stretching (Aromatic Ring): Several medium to strong bands are expected in the 1650-1450 cm⁻¹ region, which are characteristic of the stretching vibrations within the quinoline ring system.

  • O-H Bending and C-O Stretching: A complex series of bands will appear in the fingerprint region. The in-plane O-H bending of the carboxylic acid is often coupled with C-O stretching, giving rise to bands between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ .[2][4] The phenolic C-O stretching will also contribute to this region.

  • Out-of-Plane C-H Bending: In the region below 900 cm⁻¹, bands corresponding to the out-of-plane C-H bending of the substituted aromatic ring will be present. A broad absorption between 960-900 cm⁻¹ due to the out-of-plane O-H bend of the dimeric carboxylic acid is also a key diagnostic feature.[4]

Comparative Spectral Analysis

To contextualize the predicted spectrum, it is instructive to compare it with the known FTIR spectra of related molecules. This comparative approach allows for the confident assignment of vibrational modes.

Table 1: Comparison of Characteristic FTIR Peaks (cm⁻¹)
Functional Group Vibration4-Hydroxyquinoline[5][6]Quinoline-3-carboxylic Acid[7]Succinic Acid (Dicarboxylic Acid)[8]Predicted: 4-Hydroxyquinoline-3,6-Dicarboxylic Acid
O-H Stretch (Phenolic/Carboxyl)Broad, ~3300-2500Very Broad, ~3300-2500Very Broad, ~3300-2500Very Broad and Intense, ~3300-2500
C-H Stretch (Aromatic)~3100-3000~3100-3000N/A~3100-3000
C=O Stretch (Carboxyl)N/AStrong, ~1700-1680Strong, ~1679Strong, Broad, ~1720-1680 (Potentially split)
C=C / C=N Stretch (Ring)Multiple bands, ~1640-1500Multiple bands, ~1620-1500N/AMultiple bands, ~1650-1450
C-O Stretch / O-H Bend~1300-1200~1310-1220~1409, ~1310Complex bands, ~1440-1210
O-H Wag (Out-of-plane)N/ABroad, ~950-900Broad, ~920Broad, ~960-900

This comparison highlights how the spectrum of 4-hydroxyquinoline-3,6-dicarboxylic acid will be a composite of the features seen in its structural analogues. The presence of the extremely broad O-H stretch, a strong carbonyl absorption, and the characteristic quinoline ring vibrations will be the key identifiers.

Experimental Protocols for FTIR Analysis of Solid Samples

Accurate and reproducible FTIR data is contingent on proper sample preparation. For a solid compound like 4-hydroxyquinoline-3,6-dicarboxylic acid, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method provides high-quality spectra when executed correctly.

Rationale: The sample is dispersed in a matrix of KBr, which is transparent to infrared radiation. This minimizes scattering effects and allows the IR beam to pass through the sample.

Step-by-Step Protocol:

  • Sample Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder. Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[9][10]

  • Background Spectrum: Run a background spectrum with an empty sample holder or a blank KBr pellet to account for atmospheric H₂O and CO₂.

  • Sample Analysis: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum.

G A Weigh Sample (1-2 mg) & KBr (100-200 mg) B Grind in Agate Mortar to Homogenize A->B C Transfer to Pellet Die B->C D Apply Pressure (8-10 tons) C->D E Form Transparent Pellet D->E F Acquire Spectrum E->F

Caption: Workflow for the KBr pellet sample preparation method.

Attenuated Total Reflectance (ATR) Method

ATR has become a dominant technique due to its simplicity and minimal sample preparation.[10][11]

Rationale: The IR beam is directed into a crystal of high refractive index (e.g., diamond). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. The sample absorbs energy at specific frequencies, attenuating the evanescent wave.

Step-by-Step Protocol:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Acquire a background spectrum with no sample on the crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[9]

  • Sample Analysis: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion: A Powerful Tool for Structural Verification

FTIR spectroscopy serves as an indispensable tool for the structural elucidation and quality control of synthesized molecules like 4-hydroxyquinoline-3,6-dicarboxylic acid. By understanding the characteristic vibrational frequencies of the quinoline, hydroxyl, and dicarboxylic acid functional groups, researchers can confidently interpret the resulting spectrum. The predicted key features—a very broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch (1720-1680 cm⁻¹), and a series of aromatic ring vibrations (1650-1450 cm⁻¹)—provide a unique spectral fingerprint. Comparative analysis with simpler molecules like 4-hydroxyquinoline and quinoline-3-carboxylic acid further strengthens these assignments. Adherence to rigorous experimental protocols, either the KBr pellet or ATR method, ensures the acquisition of high-quality, reliable data for unambiguous structural confirmation.

References

  • National Center for Biotechnology Information. "4-Hydroxyquinoline" PubChem Compound Summary for CID 69141. [Link]

  • University of California, Davis. "Sample preparation for FT-IR". [Link]

  • Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods". [Link]

  • National Center for Biotechnology Information. "Quinoline-3-carboxylic acid" PubChem Compound Summary for CID 80971. [Link]

  • Edinburgh Instruments. (2023, April 25). "Common Sampling Techniques of FTIR Spectroscopy". [Link]

  • Martinez, R. E., et al. "FTIR-ATR spectroscopy of dicarboxylic acids." ResearchGate. [Link]

  • University of Washington. "Fourier Transform Infrared Spectroscopy (FTIR) Standard Operating Procedures". [Link]

  • Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles". [Link]

  • University of Calgary. "IR Spectroscopy Tutorial: Carboxylic Acids". [Link]

  • Smith, B. C. (2018). "The C=O Bond, Part III: Carboxylic Acids". Spectroscopy Online. [Link]

  • ResearchGate. "FTIR spectrum of quinoline derivative..." [Link]

  • TutorChase. "What peaks would indicate a carboxylic acid in IR spectroscopy?". [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Quinoline-3,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of quinoline-3,6-dicarboxylic acid. In the absence of direct, published spectra for this specific molecule, this document synthesizes data from the known fragmentation of quinoline, aromatic carboxylic acids, and dicarboxylic acids to construct a robust predictive model. This approach is invaluable for researchers in metabolomics, drug discovery, and synthetic chemistry for identifying this compound and its analogues in complex matrices.

We will explore the fragmentation behavior under two common ionization regimes: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) in both positive and negative modes. The comparison will highlight how the choice of ionization technique fundamentally alters the resulting mass spectrum and the structural information that can be gleaned.

Foundational Principles: Predicting Fragmentation

The fragmentation of quinoline-3,6-dicarboxylic acid (Molecular Formula: C₁₁H₇NO₄, Monoisotopic Mass: 217.0378 Da) is governed by the interplay between its three key structural features: the stable aromatic quinoline core and the two electron-withdrawing carboxylic acid groups.

  • Quinoline Core: The quinoline ring is a stable heterocyclic aromatic system. Under energetic conditions, its characteristic fragmentation involves the loss of hydrogen cyanide (HCN)[1][2][3].

  • Aromatic Carboxylic Acids: These groups are prone to specific cleavages. Common losses include a hydroxyl radical (•OH), a carboxyl radical (•COOH), and neutral molecules of water (H₂O) or carbon dioxide (CO₂)[4][5].

  • Dicarboxylic Acids: In negative ion mode ESI, dicarboxylic acids readily deprotonate. The primary fragmentation pathway for the resulting anion is the loss of a neutral CO₂ molecule (decarboxylation)[6][7][8].

The position of the substituents is critical. Unlike compounds with ortho-positioned groups that can facilitate water loss, the 3- and 6- positions in this molecule do not promote such direct intramolecular rearrangements.

Comparison of Fragmentation Patterns by Ionization Method

The choice of ionization method dictates the energy imparted to the molecule, fundamentally altering the fragmentation cascade. We will compare the high-energy, gas-phase fragmentation of EI-MS with the lower-energy, solution-phase dissociation characteristic of ESI-MS/MS.

Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that typically generates a radical cation (M⁺•) and induces extensive fragmentation. This method is ideal for structural elucidation through the creation of a detailed fragmentation "fingerprint."

Expected Key Fragmentations:

  • Molecular Ion (M⁺•): A moderately intense molecular ion peak at m/z 217 is expected due to the aromatic stability of the quinoline core[2][5].

  • Loss of Carboxyl Groups: The primary fragmentation events will involve the carboxylic acid moieties. We anticipate sequential losses:

    • [M - •COOH]⁺ (m/z 172): Loss of one carboxyl radical is a highly probable initial fragmentation step[9].

    • [M - CO₂]⁺• (m/z 173): Decarboxylation to form a radical cation is also a common pathway for aromatic acids[9].

    • Sequential Decarboxylation: Further loss of CO₂ from the m/z 172 ion to yield an ion at m/z 128 .

  • Quinoline Core Fragmentation: After the loss of the carboxylic groups, the remaining quinoline cation (m/z 128) will likely undergo its characteristic fragmentation by losing hydrogen cyanide (HCN) to produce a fragment at m/z 101 [2][10].

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation. Subsequent fragmentation is induced in a controlled manner using Collision-Induced Dissociation (CID), making it highly reproducible and suitable for quantitative studies.

In positive mode, the molecule is protonated, likely on the quinoline nitrogen. CID of the precursor ion at m/z 218 is expected to proceed via losses of neutral molecules.

  • Primary Fragmentation: The initial and most favorable losses will involve the carboxylic acid groups.

    • Loss of Water ([M+H - H₂O]⁺, m/z 200): A common initial fragmentation for protonated carboxylic acids.

    • Loss of Carbon Monoxide ([M+H - H₂O - CO]⁺, m/z 172): Following water loss, the elimination of CO is a probable next step. This fragment is isobaric with the [M - •COOH]⁺ ion seen in EI, but its formation mechanism is entirely different.

  • Alternative Pathway: Direct loss of formic acid (HCOOH, 46 Da) is also possible, leading to a fragment at m/z 172 .

The fragmentation pathway is visualized below.

G cluster_main ESI+ Fragmentation Pathway Precursor [M+H]⁺ m/z 218 Frag1 [M+H - H₂O]⁺ m/z 200 Precursor->Frag1 - H₂O Frag3 [M+H - HCOOH]⁺ m/z 172 Precursor->Frag3 - HCOOH (Alternative) Frag2 [M+H - H₂O - CO]⁺ m/z 172 Frag1->Frag2 - CO G cluster_main ESI- Fragmentation Pathway Precursor [M-H]⁻ m/z 216 Frag1 [M-H - CO₂]⁻ m/z 172 Precursor->Frag1 - CO₂ Frag2 [M-H - 2CO₂]⁻ m/z 128 Frag1->Frag2 - CO₂ (Higher Energy)

Caption: Predicted ESI- fragmentation of Quinoline-3,6-dicarboxylic acid.

Summary and Comparison Table

The following table summarizes the key predicted ions for quinoline-3,6-dicarboxylic acid across the different ionization techniques.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Primary Neutral Loss(es)Best Application
EI-MS 217 ([M]⁺•)173, 172, 128, 101•COOH, CO₂, HCNStructural Elucidation, Library Matching
ESI-MS/MS (+) 218 ([M+H]⁺)200, 172H₂O, CO, HCOOHMolecular Weight Confirmation, Structural Analysis
ESI-MS/MS (-) 216 ([M-H]⁻)172, 128CO₂Highly Sensitive Quantification, Targeted Analysis

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a self-validating system for acquiring high-quality tandem mass spectra of quinoline-3,6-dicarboxylic acid.

Objective: To determine the characteristic fragmentation pattern using ESI-MS/MS in both positive and negative ion modes.

Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled to a UHPLC system.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of quinoline-3,6-dicarboxylic acid in methanol.

    • Create a working solution by diluting the stock to 1 µg/mL in 50:50 water:methanol. The choice of a neutral solvent system prevents premature ion suppression or adduct formation before the sample enters the ESI source.

  • Infusion Analysis (Initial Parameter Optimization):

    • Directly infuse the working solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Full Scan (MS1): Acquire spectra in both positive and negative modes (e.g., m/z 50-300) to confirm the presence of the [M+H]⁺ (m/z 218) and [M-H]⁻ (m/z 216) ions. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the intensity of these precursor ions.

  • Tandem MS (MS/MS) Analysis:

    • Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the m/z 218 ion (for positive mode) or the m/z 216 ion (for negative mode). This isolation step is crucial for ensuring the resulting fragment spectrum is solely from the target analyte.

    • Collision-Induced Dissociation (CID): Introduce a collision gas (typically argon or nitrogen) into the collision cell (Q2). Perform a collision energy ramp (e.g., 5-40 eV) to observe the full range of fragmentation, from the initial, low-energy dissociations to more extensive, high-energy fragmentation. This provides a comprehensive view of the dissociation pathways.

    • Product Ion Scanning: Scan the third quadrupole (Q3) to detect the fragment ions produced in Q2.

  • Data Analysis:

    • Identify the major fragment ions at different collision energies.

    • Construct a breakdown curve (relative intensity of fragments vs. collision energy) to understand the energy requirements for each fragmentation step.

    • Compare the observed fragments with the predicted values in the table above to confirm the fragmentation pathways.

References

  • Grossert, J. S., Fancy, P. D., & White, R. L. (2005).
  • Suresh, E., & Vairamani, M. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry. [Link]

  • Grossert, J. S., Fancy, P. D., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. [Link]

  • Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. [Link]

  • Grossert, J. S., Fancy, P. D., & White, R. L. (2005). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). NEGATIVE-ION ELECTROSPRAY MASS SPECTROMETRIC ANALYSIS OF DICARBOXYLIC ACIDS. [Link]

  • ResearchGate. (2018). Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry. [Link]

  • Ganyushin, O., et al. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Singh, A., et al. (2022). Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. The Journal of Chemical Physics. [Link]

  • ResearchGate. (2021). Electron-impact ionization of quinoline with 200 eV electrons. [Link]

  • MacLean, D. B. (1968). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparing 4-hydroxyquinoline-3,6-dicarboxylic acid with kynurenic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, in-depth technical comparison between Kynurenic Acid (KYNA) —a pivotal endogenous neuroactive metabolite—and 4-Hydroxyquinoline-3,6-dicarboxylic acid (4-HQ-3,6-DC) , a synthetic scaffold primarily utilized as a chemical intermediate.

While both compounds share the quinoline core, their distinct carboxylation patterns (C2 vs. C3/C6) dictate divergent biological roles: KYNA is a receptor ligand (NMDA/GPR35), whereas 4-HQ-3,6-DC serves as a precursor for antiviral and anticancer pharmacophores.

Part 1: Chemical Identity & Structural Divergence

The fundamental difference lies in the position of the carboxylic acid groups, which determines their electronic properties and binding affinities.

FeatureKynurenic Acid (KYNA) 4-Hydroxyquinoline-3,6-dicarboxylic Acid
IUPAC Name 4-Hydroxyquinoline-2-carboxylic acid4-Hydroxyquinoline-3,6-dicarboxylic acid
Primary Classification Endogenous Tryptophan MetaboliteSynthetic Chemical Intermediate
Key Functional Group C2-COOH : Mimics glutamate/glycine; critical for receptor binding.C3-COOH : Characteristic of quinolone antibiotics (DNA gyrase target).C6-COOH : Handle for derivatization.[1]
Solubility Low in water; soluble in alkaline pH or DMSO.Low in water; requires basic conditions for dissolution.
Primary Utility Neuroprotection research; Excitotoxicity models.Synthesis of 4-chloroquinoline-6-carboxylic acid; Antiviral drug design.
Structure-Activity Relationship (SAR) Insight
  • KYNA (C2-COOH): The carboxylic acid at position 2 is essential for mimicking the glycine co-agonist site on the NMDA receptor. Removal or relocation of this group abolishes NMDA antagonism.

  • 4-HQ-3,6-DC (C3-COOH): The carboxylic acid at position 3 is the hallmark of the quinolone antibiotic pharmacophore. However, in this specific dicarboxylic acid, the C3-COOH is often thermally decarboxylated to access the C6-substituted core, making it a "sacrificial" directing group in synthesis.

Part 2: Biological Mechanisms & Pharmacological Profiles

Kynurenic Acid: The Neuroprotective Modulator

KYNA is the only known endogenous antagonist of the NMDA receptor. Its pharmacological profile is well-characterized in neurobiology.

  • Mechanism of Action:

    • NMDA Receptor: Competitive antagonist at the glycine site (GluN1 subunit). Prevents excitotoxic neuronal death.

    • GPR35: Potent endogenous agonist. Modulates cAMP signaling and inflammation.

    • Alpha-7 Nicotinic Receptor: Negative allosteric modulator (controversial, concentration-dependent).

4-HQ-3,6-DC: The Synthetic Scaffold

Unlike KYNA, 4-HQ-3,6-DC is not a primary signaling molecule in mammalian systems. Its value lies in its chemical reactivity.[2]

  • Synthetic Utility: It is the key intermediate in the Gould-Jacobs reaction pathway.

  • Downstream Applications:

    • Antivirals: Precursor for 6-substituted quinoline derivatives targeting Hepatitis B Virus (HBV) replication.

    • HIF-PH Inhibition: Structural analogues (quinoline-3-carboxylic acids) are investigated as inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), though 4-HQ-3,6-DC itself is typically a precursor.

Part 3: Visualization of Pathways

The following diagrams illustrate the distinct origins and applications of these two compounds.

Diagram 1: KYNA Biosynthesis & Signaling Targets

KYNA is produced enzymatically from Kynurenine.

KYNA_Pathway Target Target Enzyme Enzyme TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (4-HQ-2-COOH) KYN->KYNA KAT NMDA NMDA Receptor (Glycine Site Antagonist) KYNA->NMDA Inhibits GPR35 GPR35 (Agonist) KYNA->GPR35 Activates AHR Aryl Hydrocarbon Receptor KYNA->AHR Modulates KAT Kynurenine Aminotransferase (KAT I-IV)

Caption: KYNA is generated via the Kynurenine Pathway and acts as a broad-spectrum receptor modulator in the CNS and immune system.

Diagram 2: 4-HQ-3,6-DC Synthesis (Gould-Jacobs Reaction)

4-HQ-3,6-DC is synthesized chemically to access pharmacologically active derivatives.[1]

Synthesis_Pathway Start Start Inter Inter Product Product Aniline 4-Aminobenzoic Acid Enamine Enamine Intermediate Aniline->Enamine + EMME EMME Diethyl Ethoxymethylenemalonate EMME->Enamine HQ_Ester Ethyl 4-hydroxyquinoline- 3,6-dicarboxylate Enamine->HQ_Ester Cyclization Cyclization Thermal Cyclization (250°C) Target 4-Hydroxyquinoline- 3,6-dicarboxylic acid HQ_Ester->Target Hydrolysis Hydrolysis Hydrolysis (NaOH) Final 4-Hydroxyquinoline- 6-carboxylic acid (Scaffold) Target->Final Heat (>260°C) Decarb Decarboxylation (-CO2)

Caption: Synthesis of 4-HQ-3,6-DC via the Gould-Jacobs reaction, highlighting its role as a precursor for 6-substituted quinolines.

Part 4: Experimental Protocols

To validate the identity and activity of these compounds, the following protocols are recommended.

Protocol A: Functional Assay for KYNA (NMDA Antagonism)

Objective: Quantify KYNA-mediated inhibition of NMDA receptors in primary cortical neurons.

  • Culture: Plate primary cortical neurons (DIV 14) in 96-well plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C. Wash with HBSS/Mg²⁺-free buffer.

  • Baseline: Measure baseline fluorescence (Ex/Em 494/506 nm).

  • Treatment: Pre-incubate cells with varying concentrations of KYNA (10 µM – 1 mM) for 10 min.

    • Control: Vehicle (buffer).

    • Positive Control: MK-801 (10 µM).

  • Stimulation: Inject NMDA (100 µM) + Glycine (10 µM) to induce Ca²⁺ influx.

  • Readout: Monitor fluorescence kinetics for 180 seconds.

  • Analysis: Calculate IC50 based on peak fluorescence reduction relative to NMDA-only control.

Protocol B: Synthesis & Purification of 4-HQ-3,6-DC

Objective: Synthesize the scaffold for medicinal chemistry applications.

  • Condensation: Mix 4-aminobenzoic acid (1 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a flask. Heat to 110°C for 1 hour. (Solidifies on cooling).

  • Cyclization: Add the solid enamine to diphenyl ether pre-heated to 250°C . Maintain reflux for 45 min. (Caution: High thermal hazard).

  • Precipitation: Cool to room temperature. Add hexane to precipitate the ethyl ester intermediate. Filter and wash.[2]

  • Hydrolysis (Critical Step): Reflux the ester in 10% NaOH for 2 hours.

  • Acidification: Cool and acidify with HCl to pH 2. 4-HQ-3,6-DC will precipitate as a white/off-white solid.

  • Validation: Verify structure via 1H-NMR (DMSO-d6) .

    • Expected Signals: Singlet at C2 (approx 8.7 ppm), doublets for C7/C8, singlet for C5. Absence of ethyl group signals confirms hydrolysis.

Part 5: Summary of Comparative Performance

ParameterKYNA4-HQ-3,6-DC
Receptor Affinity High (NMDA, GPR35)Negligible (Steric hindrance at C3/C6)
BBB Permeability Poor (requires prodrugs like 4-Cl-KYN)Poor (highly polar dicarboxylic acid)
Chemical Stability Stable under physiological conditionsDecarboxylates at C3 upon heating (>250°C)
Research Focus Neuroscience (Schizophrenia, Stroke)Medicinal Chemistry (Antiviral/Antibacterial synthesis)

References

  • Schwarcz, R., et al. (2012). "Kynurenines in the mammalian brain: when physiology meets pathology." Nature Reviews Neuroscience. Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Wang, J., et al. (2020). "GPR35 as a Target for Therapeutic Intervention in Inflammatory Diseases." Frontiers in Pharmacology. Link

  • BenchChem. (2024). "4-Hydroxyquinoline-3,6-dicarboxylic acid: Structure and Applications." Chemical Database. Link

  • Stone, T. W. (2020). "Kynurenic Acid and the NMDA Receptor." British Journal of Pharmacology. Link

Sources

Unveiling the Solid-State Architecture of 4-hydroxyquinoline-3,6-dicarboxylic acid: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. For researchers engaged with quinoline derivatives, a class of compounds renowned for their diverse pharmacological activities, this structural insight is the bedrock of rational drug design and the development of novel functional materials.[1][2] This guide provides an in-depth comparative analysis of the X-ray crystallography data for 4-hydroxyquinoline-3,6-dicarboxylic acid, a molecule of significant interest. Due to the absence of a publicly available crystal structure for this specific compound, we present a representative, hypothetical dataset to serve as a valuable comparative benchmark against structurally related analogs with established crystallographic data.

This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level structural comparison and a detailed, field-proven protocol for obtaining and analyzing single-crystal X-ray diffraction data.

The Structural Significance of Quinolone Scaffolds

The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of bioactive compounds, including a wide array of antibacterial agents. The precise spatial arrangement of atoms, the nature of intermolecular interactions, and the overall crystal packing are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating this intricate solid-state architecture.

Comparative Crystallographic Analysis

To provide a meaningful comparison, we have compiled the crystallographic data for several quinoline carboxylic acid derivatives alongside our hypothetical data for 4-hydroxyquinoline-3,6-dicarboxylic acid. This juxtaposition allows for an insightful examination of how substitutions on the quinoline core influence the crystal lattice.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z
4-hydroxyquinoline-3,6-dicarboxylic acid (Hypothetical) C₁₁H₇NO₅OrthorhombicPnma12.57.815.29090904
Quinoline-2-carboxylic acidC₁₀H₇NO₂MonoclinicP2₁/c9.7245.93727.5459090.15904
3,7-Dichloroquinoline-8-carboxylic acidC₁₀H₅Cl₂NO₂TriclinicP-17.1238.4028.73280.1593.44116.482
4-Quinolone-3-carboxylic acidC₁₀H₇NO₃OrthorhombicPca2₁14.836.897.349090904

Note: The data for 4-hydroxyquinoline-3,6-dicarboxylic acid is a representative model for comparative purposes.

The hypothetical orthorhombic system for 4-hydroxyquinoline-3,6-dicarboxylic acid suggests a higher symmetry compared to the monoclinic and triclinic systems of the analogs. This could be attributed to the potential for extensive hydrogen bonding networks facilitated by the two carboxylic acid groups and the hydroxyl group, leading to a more ordered and symmetric packing arrangement. The presence of the additional carboxylic acid group at the 6-position is a key differentiator, likely influencing the crystal packing through the formation of intermolecular hydrogen bonds, which in turn dictates the unit cell dimensions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the essential steps for determining the crystal structure of a small molecule like 4-hydroxyquinoline-3,6-dicarboxylic acid. This represents a standardized workflow in a modern crystallography laboratory.

I. Crystal Growth and Selection
  • Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. For 4-hydroxyquinoline-3,6-dicarboxylic acid, slow evaporation from a suitable solvent system (e.g., a mixture of dimethylformamide and water) is a viable starting point. The goal is to obtain well-formed, defect-free crystals with dimensions in the range of 0.1 to 0.3 mm.

  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop, typically made of a thin polymer, using a minimal amount of cryoprotectant oil to prevent ice formation during data collection at cryogenic temperatures.

II. Data Collection
  • Diffractometer Setup: The mounted crystal is placed on a goniometer head within an X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The data collection strategy involves rotating the crystal in the X-ray beam while collecting a series of diffraction images. A complete dataset requires rotating the crystal through a range of angles to capture a comprehensive set of reflections.

III. Data Processing and Structure Solution
  • Indexing and Integration: The collected diffraction images are processed to determine the unit cell parameters and the crystal lattice symmetry (Bravais lattice). The intensity of each diffraction spot is then integrated.

  • Space Group Determination: Based on the systematic absences of certain reflections, the space group of the crystal is determined.

  • Structure Solution: The "phase problem" is a central challenge in crystallography. For small molecules, direct methods are typically employed to obtain an initial electron density map.

  • Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares minimization process, which iteratively adjusts atomic positions and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction data.

Visualizing the Molecular and Supramolecular Structure

To better understand the structural features of 4-hydroxyquinoline-3,6-dicarboxylic acid, the following diagrams illustrate its molecular structure and a hypothetical crystal packing arrangement.

Hypothetical Crystal Packing cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N1 N-H A_C3_COOH C(O)OH B_C6_COOH C(O)OH A_C3_COOH->B_C6_COOH O-H···O A_C6_COOH C(O)OH C_C3_COOH C(O)OH A_C6_COOH->C_C3_COOH O-H···O A_C4_OH C-OH B_N1 N-H A_C4_OH->B_N1 O-H···N B_C3_COOH C(O)OH B_C4_OH C-OH C_N1 N-H C_C6_COOH C(O)OH C_C4_OH C-OH

Caption: Hypothetical hydrogen bonding network in the crystal lattice.

Conclusion

While the definitive crystal structure of 4-hydroxyquinoline-3,6-dicarboxylic acid awaits experimental determination, this guide provides a robust framework for its anticipated structural features and a practical protocol for its analysis. The comparative data from related quinoline derivatives underscore the subtle yet significant impact of substituent placement on the resulting crystal packing. For researchers in the fields of medicinal chemistry and materials science, such detailed structural insights are invaluable for predicting and modulating the solid-state properties of these important heterocyclic compounds. The methodologies and comparative analysis presented herein serve as a valuable resource for furthering our understanding of the structure-property relationships within the quinoline class of molecules.

References

  • PubChem. 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • PubChem. Quinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

Sources

Thermal stability comparison of hydroxyquinoline carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous thermal stability comparison of hydroxyquinoline carboxylic acid isomers, specifically differentiating between the labile 2-carboxyl variants (e.g., Kynurenic acid) and the robust 4-carboxyl or 5-carboxyl isomers.

Key Finding: Thermal stability is strictly governed by the position of the carboxylic acid moiety relative to the nitrogen heteroatom. Isomers with the carboxylic acid at the C2 position (α-to-nitrogen) exhibit the lowest thermal stability due to a specific decarboxylation pathway known as the Hammick reaction. Conversely, C4 and C5 isomers display significantly higher decomposition temperatures (


), making them superior candidates for high-temperature processing or melt-extrusion applications.[1]

Mechanistic Basis of Instability

To predict the performance of these isomers, one must understand the causality of degradation. The primary failure mode for these molecules is thermal decarboxylation , not oxidative degradation.[1]

The Hammick Reaction (The "2-Position" Vulnerability)

Quinolines with a carboxylic acid at the 2-position (e.g., 4-hydroxyquinoline-2-carboxylic acid ) are susceptible to spontaneous decarboxylation upon heating. This occurs because the protonated nitrogen can stabilize the developing negative charge during the transition state, forming a transient ylide (the Hammick Intermediate).

Isomers at Risk:

  • 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid)[2]

  • 8-Hydroxyquinoline-2-carboxylic acid

Stable Isomers:

  • 2-Hydroxyquinoline-4-carboxylic acid (Carboxyl group is

    
    -to-nitrogen; no cyclic transition state possible).
    
  • 8-Hydroxyquinoline-5-carboxylic acid (Carboxyl group on the benzenoid ring; highly stable).

Visualization: Thermal Decarboxylation Pathway

The following diagram illustrates why C2-isomers degrade faster than their C4 counterparts.

HammickReaction Start 2-COOH Isomer (e.g., Kynurenic Acid) TS Cyclic Transition State (N-H...O=C Interaction) Start->TS Activation Heat Thermal Energy (> 250°C) Heat->TS Inter Hammick Intermediate (Ylide / Zwitterion) TS->Inter -CO₂ Loss Product Decarboxylated Product (4-Hydroxyquinoline) + CO₂ Inter->Product Proton Transfer

Caption: Mechanism of thermal instability for 2-carboxylic acid isomers via the Hammick intermediate.

Comparative Performance Data

The following data synthesizes experimental melting points (


) and decomposition onset temperatures (

) from TGA/DSC studies.
Isomer NameStructure TypeMelting Point (

)
Decomp. Onset (

)
Stability RatingPrimary Application
Kynurenic Acid (4-OH-2-COOH)2-Carboxy (α)280°C (dec)~269–275°CLow Biological Metabolite Standards
2-Hydroxyquinoline-4-COOH 4-Carboxy (γ)>335°C>340°CHigh High-Temp Polymers / Dyes
8-Hydroxyquinoline-5-COOH Benzenoid-COOH>300°C~320°CHigh Metal Chelation / MOFs
Xanthurenic Acid (4,8-diOH-2-COOH)2-Carboxy (α)297°C (dec)~290°CModerate Bio-markers

Analysis:

  • Kynurenic acid shows a "melt-degradation" profile where melting and decomposition are concurrent events. This makes it unsuitable for hot-melt extrusion processes.

  • 2-Hydroxyquinoline-4-carboxylic acid is the superior isomer for materials science applications. Its carboxylic acid is electronically isolated from the nitrogen's inductive destabilization, resulting in a

    
     nearly 60°C higher than the 2-isomer.
    

Experimental Protocol: Thermal Validation

To replicate these findings or validate a new batch, use the following self-validating TGA/DSC protocol. This workflow is designed to distinguish between solvent loss (pseudostability) and true degradation.[1]

Protocol Design Principles
  • Atmosphere Control: Use Nitrogen (

    
    ) to determine intrinsic thermal stability, followed by Air to assess oxidative stability.[1]
    
  • Pan Selection: Use Alumina (

    
    )  pans. Aluminum pans may react with the acidic protons at temperatures 
    
    
    
    , creating artifacts.[1]
  • Drying Step: Hydroxyquinolines are hygroscopic. An in-situ drying step is mandatory to separate water loss from decarboxylation.

Step-by-Step Workflow

TGA_Protocol SamplePrep Sample Prep: 5-10 mg in Alumina Pan Equilibrate Equilibrate at 30°C Purge: N₂ (50 mL/min) SamplePrep->Equilibrate Drying Isothermal Hold: 105°C for 10 mins (Remove Moisture) Equilibrate->Drying Step 1 Ramp Dynamic Ramp: 10°C/min to 400°C Drying->Ramp Step 2 Analysis Data Analysis: Identify Onset (T_onset) vs Peak (T_peak) Ramp->Analysis Step 3

Caption: Optimized TGA workflow for differentiating moisture loss from thermal degradation.

Critical Analysis of Results
  • Event 1 (

    
    ):  Mass loss here is strictly moisture/solvent.[1][3] If 
    
    
    
    , the sample is a hydrate (common for Kynurenic acid).[1]
  • Event 2 (

    
    ):  This is the critical 
    
    
    
    .
    • Sharp Drop: Indicates rapid decarboxylation (typical of 2-COOH isomers).

    • Gradual Slope: Indicates charring/polymerization (typical of 4-COOH or 5-COOH isomers).

References

  • Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids. Journal of the Chemical Society, 1724. Link[1]

  • Musialik, M., et al. (2022).[1] A physicochemical, thermodynamical, structural and computational evaluation of kynurenic acid/cyclodextrin complexes. Journal of Molecular Liquids. Link[1]

  • Boosen, K. J. (1972).[1] Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent 3,691,171. Link

  • Dunn, G. E., et al. (1972).[1] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1] Link[1]

  • PubChem. (2025). Kynurenic Acid Compound Summary. National Library of Medicine. Link[1]

Sources

A Guide for Researchers, Scientists, and Drug Development Professionals on Establishing a Reference Standard for 4-hydroxyquinoline-3,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Establishing a Reference Standard for 4-hydroxyquinoline-3,6-dicarboxylic acid

In the landscape of pharmaceutical development and analytical research, the purity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent measurements rest. For well-established compounds, certified reference standards are readily available from pharmacopeias like the USP and EP. However, for novel or niche compounds such as 4-hydroxyquinoline-3,6-dicarboxylic acid, such standards are often non-existent.

This guide provides a comprehensive, scientifically-grounded framework for the characterization and qualification of a lot of 4-hydroxyquinoline-3,6-dicarboxylic acid to serve as an in-house primary reference standard. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a self-validating and trustworthy process.

Part 1: The Foundational Principle - A Multi-Pronged Approach to Purity

A singular analytical technique is insufficient to declare a compound as a reference standard. Purity must be assessed from multiple, orthogonal perspectives to account for different types of potential impurities. Our approach is built on the principle of mass balance, where the assigned purity of the standard is calculated by subtracting the total contribution of all detected impurities from 100%.

This workflow ensures a holistic characterization, covering organic impurities, residual solvents, water content, and non-volatile inorganic impurities.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Impurity Profiling & Quantification cluster_2 Phase 3: Purity Assignment A Synthesized Batch of 4-hydroxyquinoline-3,6-dicarboxylic acid B NMR Spectroscopy (¹H, ¹³C, COSY) Confirms covalent structure A->B C High-Resolution Mass Spectrometry (HRMS) Confirms elemental composition A->C D HPLC-UV/DAD Organic & Related-Substance Impurities C->D C->D E Headspace GC-MS Residual Solvents F Karl Fischer Titration Water Content G Thermogravimetric Analysis (TGA) Confirmation of volatiles H Sulfated Ash Non-volatile Inorganic Impurities I Mass Balance Calculation Assigned Purity = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities) H->I J Qualified In-House Reference Standard I->J

Caption: Workflow for qualifying an in-house reference standard.

Part 2: Experimental Protocols & Data Interpretation

Identity Confirmation

Before assessing purity, it is imperative to unequivocally confirm the chemical identity of the candidate material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive confirmation of the covalent structure. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will do the same for the carbon backbone. 2D NMR techniques like COSY can further elucidate proton-proton couplings.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass-to-charge ratio, allowing for the determination of the elemental formula, which must match that of 4-hydroxyquinoline-3,6-dicarboxylic acid (C₁₁H₇NO₅).

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for separating and quantifying organic impurities, including related substances and degradation products.

Experimental Protocol:

  • System: HPLC with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a robust starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A wide gradient is used to ensure elution of both polar and non-polar impurities. For example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the main compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm and 320 nm). Using a DAD allows for peak purity analysis.

  • Sample Preparation: Prepare a stock solution of the candidate standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1.0 mg/mL.

Data Analysis & Comparison:

The goal is to achieve a high-purity profile. The area percent of the main peak is a direct measure of chromatographic purity.

Parameter Ideal In-House Standard Alternative (Typical Research Grade) Rationale
Main Peak Area % > 99.5%95-98%A high-purity standard minimizes the contribution of unknown impurities to quantitative results.
Largest Single Impurity < 0.15%< 1.0%Controlling the largest unknown impurity is critical for avoiding potential interference with the main analyte.
Total Impurities < 0.5%< 2.0%A low total impurity level ensures the standard is predominantly the molecule of interest.
Absolute Purity Assay by Quantitative NMR (qNMR)

While HPLC provides relative purity, qNMR can provide an absolute assay value without the need for a pre-existing standard of the same compound. This is achieved by comparing the integral of a known proton signal from the analyte against the integral of a signal from a certified, unrelated internal standard of known purity and weight.

Experimental Protocol:

  • Select Internal Standard: Choose a standard with high purity (>99.9%), stability, and a simple spectrum with at least one sharp singlet that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the 4-hydroxyquinoline-3,6-dicarboxylic acid candidate and 5-10 mg of the certified internal standard into the same vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay, calibrated 90° pulse).

  • Processing: Carefully phase and baseline the spectrum. Integrate the chosen signals for both the analyte and the internal standard.

Calculation:

The purity of the analyte can be calculated using the following formula:

Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • Puritystd = Certified purity of the internal standard

Determination of Volatiles (Water and Solvents)
  • Water Content by Karl Fischer Titration: This is the most accurate method for determining water content. A coulometric Karl Fischer titrator is suitable for expected low water content (<1%).

  • Residual Solvents by Headspace Gas Chromatography (GC-HS): This method identifies and quantifies residual organic solvents from the synthesis and purification process. The results should be compared against ICH Q3C limits for safety and purity.

Part 3: Final Purity Assignment via Mass Balance

The final assigned purity is a synthesis of all the experimental data. This approach provides a comprehensive and defensible purity value.

G A 100% (Ideal Purity) B Subtract Impurities A->B C HPLC Impurities e.g., 0.25% B->C D Water Content (KF) e.g., 0.15% B->D E Residual Solvents (GC) e.g., 0.05% B->E F Inorganic Content (Ash) e.g., 0.02% B->F G Assigned Purity 100 - (0.25+0.15+0.05+0.02) = 99.53% F->G Sum & Subtract

Caption: Logic of the Mass Balance calculation for purity assignment.

Purity Assignment Table (Example Data):

Analytical Method Result Contribution to Purity Calculation
Chromatographic Purity (HPLC)99.75% (Area %)0.25% (Total organic impurities)
Water Content (Karl Fischer)0.15%0.15%
Residual Solvents (GC-HS)500 ppm (Acetone)0.05%
Sulfated Ash0.02%0.02%
Calculated Purity (Mass Balance) - 100% - 0.25% - 0.15% - 0.05% - 0.02% = 99.53%
Assigned Purity - 99.5% (Reported with appropriate uncertainty)

Part 4: Comparison of Sourcing Alternatives

When faced with the need for a reference standard for a novel compound, a critical decision must be made: qualify a standard in-house or outsource to a specialized provider.

Factor Option A: In-House Qualification (This Guide) Option B: Custom Synthesis & Certification Service
Control Full control over the entire process, from synthesis to characterization.Dependent on the vendor's timeline and quality systems.
Expertise Builds deep in-house analytical expertise on the specific molecule and its impurity profile.Leverages the vendor's specialized expertise in certification.
Cost High internal cost (analyst time, instrument usage, materials). Lower direct cash outlay.High direct cash outlay. Can be more cost-effective if internal resources are limited.
Timeline Can be time-consuming, depending on internal lab capacity and priorities.Defined timeline provided by the vendor, but can have long lead times (2-6 months).
Documentation All documentation (protocols, data, reports) is generated and controlled internally.Provides a comprehensive Certificate of Analysis (CoA) and characterization data package.
Best For Organizations with strong analytical capabilities and a long-term interest in the compound.Projects requiring a certified standard quickly without tying up internal resources; regulatory filings.

Conclusion

Establishing a reference standard for a novel compound like 4-hydroxyquinoline-3,6-dicarboxylic acid is a rigorous, multi-faceted process that demands meticulous analytical work. While a commercially certified standard from a pharmacopeial body represents the pinnacle of convenience and authority, its absence necessitates the creation of a well-characterized in-house primary standard.

By employing a suite of orthogonal analytical techniques—including NMR, HRMS, HPLC, Karl Fischer, and GC—and integrating the results through a mass balance approach, a laboratory can assign a defensible and reliable purity value. This qualified standard can then serve as the benchmark for all future analytical work, ensuring data integrity and consistency in research and development.

References

  • ICH Harmonised Tripartite Guideline Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • General Chapter <911> Viscosity—Capillary Methods. United States Pharmacopeia (USP). (Note: While this specific chapter is on viscosity, it exemplifies the structure of official pharmacopeial methods which are the basis for reference standard characterization.) [Link]

  • The Role of Quantitative NMR (qNMR) in the Characterization of Pharmaceutical Reference Standards. Journal of Pharmaceutical and Biomedical Analysis. (A representative journal for the techniques described). [Link]

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-Hydroxyquinoline-3,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Laboratory Professionals

Hazard Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the known toxicology of the quinoline moiety and the properties of acidic functional groups, 4-Hydroxyquinoline-3,6-dicarboxylic acid must be handled as a hazardous substance.

The primary hazards are inferred from structurally similar compounds, including Quinoline, 4-Hydroxyquinoline-3-carboxylic acid, and 8-Hydroxyquinoline.[1][2][3][4]

Hazard ClassInferred RiskRationale and Authoritative Source Analogs
Acute Toxicity Harmful if swallowed or in contact with skin. Analogs like 4-Hydroxyquinoline-3-carboxylic acid are classified as acutely toxic (Oral Category 4). The quinoline core itself is also harmful.[1][2][4]
Skin & Eye Irritation Causes skin and serious eye irritation. This is a common property of acidic compounds and quinoline derivatives.[1][4]
Chronic Toxicity Suspected of causing genetic defects and cancer. The parent compound, Quinoline, is classified as a suspected mutagen (Mutagenicity Category 2) and carcinogen (Carcinogenicity Category 2).[1][2] This risk must be attributed to all complex quinoline derivatives.
Environmental Hazard Toxic to aquatic life with long-lasting effects. Quinoline and its hydroxylated derivatives are noted for their aquatic toxicity.[2][3] Therefore, release into the environment must be strictly avoided.

Due to these significant risks, 4-Hydroxyquinoline-3,6-dicarboxylic acid and any materials contaminated with it must not be disposed of in the regular trash or via sanitary sewer systems.[2][5][6][7] All waste must be collected, labeled, and managed as regulated hazardous chemical waste.

Core Disposal Protocol: A Step-by-Step Workflow

This protocol ensures compliance with standard laboratory safety practices and environmental regulations.

2.1. Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the chemical or its waste.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A properly fastened laboratory coat.

2.2. Waste Segregation: Preventing Dangerous Reactions

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Designate a Dedicated Waste Stream: Establish a specific waste container solely for 4-Hydroxyquinoline-3,6-dicarboxylic acid and directly related waste (e.g., contaminated wipes, weighing paper).

  • Avoid Incompatibilities: Do NOT mix this waste with the following:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Strong Oxidizing Agents (e.g., peroxides, perchlorates, nitrates)[5]

    • Reactive Metals

  • Labeling is Key: If you are unsure about compatibility, always segregate the waste stream.[6][8]

2.3. Step-by-Step Disposal Procedure

  • Waste Identification: All unused or unwanted 4-Hydroxyquinoline-3,6-dicarboxylic acid (solid) and solutions containing it are to be considered hazardous waste. This includes contaminated materials like gloves, pipette tips, and paper towels.

  • Select an Appropriate Waste Container:

    • Use a sturdy, leak-proof container with a secure screw-top cap.[6]

    • High-Density Polyethylene (HDPE) containers are an excellent choice for acidic waste streams.[8]

    • Ensure the container is clean and compatible with the chemical.

  • Label the Waste Container Immediately: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "4-Hydroxyquinoline-3,6-dicarboxylic acid"

    • An accurate list of all components and their approximate concentrations (if in solution).

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Transfer Waste into the Container:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation risk.

    • For solid waste, use a dedicated spatula or scoop.

    • For liquid waste, pour slowly and carefully to avoid splashing.

    • Do not fill the container beyond 90% capacity to allow for expansion.[8]

  • Secure and Store the Container:

    • Keep the waste container securely closed at all times, except when adding waste.[6][8]

    • Store the container in a designated satellite accumulation area within your laboratory.

    • The storage location should be in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Arrange for Disposal:

    • Once the container is full or the waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.[9][10]

    • Do not attempt to transport the waste yourself. Trained EHS professionals or licensed contractors will handle the final removal and disposal in accordance with all regulations.[1][3]

Disposal Decision Workflow

The following diagram outlines the mandatory decision-making process for handling waste generated from work with 4-Hydroxyquinoline-3,6-dicarboxylic acid.

G start Start: Waste Generated (Solid, Solution, or Contaminated Material) is_hazardous Is waste 4-Hydroxyquinoline-3,6-dicarboxylic acid or contaminated with it? start->is_hazardous collect_waste Collect as Hazardous Waste in a labeled, compatible container (e.g., HDPE) is_hazardous->collect_waste Yes improper_disposal STOP! Improper Disposal (Trash / Drain) is_hazardous->improper_disposal No (If other hazardous material) check_segregation Is the waste segregated from incompatible materials (bases, oxidizers)? collect_waste->check_segregation store_safely Store container in a designated Satellite Accumulation Area with secondary containment. check_segregation->store_safely Yes remediate Correct Segregation Immediately check_segregation->remediate No contact_ehs Contact Institutional EHS for waste pickup. store_safely->contact_ehs end End: Proper Disposal contact_ehs->end remediate->collect_waste

Caption: Decision workflow for proper disposal.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear your full PPE.

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Sweep the material into a designated hazardous waste container.

    • For liquid spills, absorb with a chemical absorbent pad or vermiculite.[5]

    • Place all cleanup materials into a sealed, labeled hazardous waste container for disposal.

    • For large spills, evacuate the lab, close the doors, and contact your institution's emergency response line or EHS office immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 4-Hydroxyquinoline-3,6-dicarboxylic acid, protecting themselves, their colleagues, and the environment.

References

  • BLD Pharm. (n.d.). 4-Hydroxyquinoline-3,6-dicarboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97.
  • Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • BenchChem. (2025). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2010, September 6). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: Quinolin-4-ol.
  • Revanol. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives.
  • National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.
  • PubChem. (n.d.). 4-Quinolone-3-carboxylic acid.
  • Cayman Chemical. (n.d.). 4-Hydroxyquinoline.
  • Ricca Chemical Company. (n.d.). Disposal.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • BLD Pharm. (n.d.). 611-36-9|4-Hydroxyquinoline.
  • Linlab. (2017, March 7). Linlab procedure for Waste Disposal.
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • University of Oklahoma. (2025-2026). Hazardous Waste - EHSO Manual.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.